Valomaciclovir Stearate
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: Valomaciclovir (has active moiety).
Structure
2D Structure
Properties
CAS No. |
195156-77-5 |
|---|---|
Molecular Formula |
C33H58N6O5 |
Molecular Weight |
618.9 g/mol |
IUPAC Name |
[(2R)-4-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate |
InChI |
InChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)/t26-,28+/m1/s1 |
InChI Key |
ACBSZTQIFTYFGH-IAPPQJPRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CCOC(=O)[C@H](C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Valomaciclovir stearate; A-174606.0; ABT-606; EPB-348; MIV-606; RP-606; A174606.0; ABT606; EPB348; MIV606; RP606. |
Origin of Product |
United States |
Foundational & Exploratory
Valomaciclovir Stearate: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valomaciclovir stearate is a prodrug of the antiviral agent omaciclovir, designed to inhibit the replication of several human herpesviruses. This technical guide provides a comprehensive overview of its mechanism of action, from its initial hydrolysis to the ultimate inhibition of viral DNA synthesis. The document details the multi-step enzymatic conversion of this compound to its active triphosphate form, highlighting the key viral and cellular enzymes involved. While specific quantitative data on the antiviral potency and pharmacokinetics of the active metabolite, omaciclovir, remain limited in publicly accessible literature, this guide establishes the mechanistic framework analogous to well-characterized nucleoside analogs like acyclovir. Clinical trial data from a phase 2 study in herpes zoster patients are presented to contextualize its therapeutic potential.
Introduction
This compound (formerly known as EPB-348) is an orally bioavailable antiviral compound developed for the treatment of infections caused by herpesviruses, including Herpes Simplex Virus 1 (HSV-1), Varicella Zoster Virus (VZV), and Epstein-Barr Virus (EBV). It belongs to the class of nucleoside analog DNA polymerase inhibitors. The core therapeutic strategy behind this compound is its nature as a double prodrug, designed for enhanced absorption and efficient conversion to the active antiviral agent, thereby improving upon the pharmacokinetic profiles of earlier-generation antiviral nucleosides.
The Prodrug Cascade: From Administration to the Active Moiety
The mechanism of action of this compound is a multi-step process involving enzymatic cleavage to ultimately yield the active antiviral compound. This cascade is designed to maximize oral bioavailability and ensure targeted activation within virus-infected cells.
Initial Hydrolysis
Following oral administration, this compound is absorbed from the gastrointestinal tract. The stearate ester moiety, which increases the lipophilicity of the molecule to facilitate absorption, is cleaved by cellular esterases to yield valomaciclovir .
Conversion to the Active Nucleoside Analog
Valomaciclovir itself is a prodrug of omaclovir . The L-valine ester in valomaciclovir is hydrolyzed by cellular esterases, primarily in the liver, to release the active nucleoside analog, omaciclovir. This L-valyl ester strategy is a well-established method to improve the oral bioavailability of nucleoside analogs, as exemplified by valacyclovir, the prodrug of acyclovir.
Molecular Mechanism of Antiviral Activity
The antiviral activity of omaciclovir is dependent on its conversion to a triphosphate form, which then acts as a competitive inhibitor of the viral DNA polymerase. This process confers selectivity, as the initial phosphorylation step is preferentially catalyzed by a virus-encoded enzyme.
Phosphorylation Cascade
The activation of omaciclovir is a three-step phosphorylation process:
-
Monophosphorylation: In cells infected with HSV or VZV, the viral thymidine kinase (TK) recognizes omaciclovir as a substrate and catalyzes its conversion to omaclovir monophosphate . In EBV-infected cells, this initial step is mediated by a viral protein kinase (PK). This virus-specific initial phosphorylation is the key to the drug's selectivity, as uninfected host cells lack a kinase that efficiently phosphorylates omaciclovir.
-
Diphosphorylation: Host cell guanylate kinase then converts omaciclovir monophosphate to omaclovir diphosphate .
-
Triphosphorylation: Finally, other cellular kinases catalyze the formation of the active antiviral agent, omaclovir triphosphate .
Inhibition of Viral DNA Polymerase
Omaciclovir triphosphate inhibits viral DNA replication through two primary mechanisms:
-
Competitive Inhibition: Omaciclovir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase. It binds to the active site of the viral enzyme with a higher affinity than the corresponding host cell DNA polymerases, contributing to its selective antiviral effect.
-
Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the acyclic side chain of omaciclovir prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.
Antiviral Spectrum and Potency
Table 1: Antiviral Spectrum of this compound
| Virus Family | Specific Viruses | Activity |
| Alphaherpesvirinae | Herpes Simplex Virus 1 (HSV-1) | Yes |
| Herpes Simplex Virus 2 (HSV-2) | Yes | |
| Varicella Zoster Virus (VZV) | Yes | |
| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | Yes |
Pharmacokinetics
The design of this compound as a double prodrug is intended to improve its pharmacokinetic profile compared to the parent drug, omaciclovir. The addition of the L-valine ester enhances absorption via intestinal peptide transporters, and the stearate moiety increases lipophilicity. This strategy is expected to result in higher plasma concentrations of the active drug with less frequent dosing. Detailed human pharmacokinetic parameters for valomaciclovir and omaciclovir are not extensively reported.
Clinical Efficacy: A Summary of the Phase 2b Trial for Herpes Zoster
A randomized, double-blind, active-controlled phase 2b clinical trial (NCT00831103) was conducted to evaluate the efficacy and safety of valomaciclovir (referred to as EPB-348 in the study) compared to valacyclovir for the treatment of acute herpes zoster in immunocompetent adults.[1]
Table 2: Key Efficacy Outcomes from the Phase 2b Trial (NCT00831103)
| Efficacy Endpoint | Valomaciclovir (2,000 mg once daily) | Valomaciclovir (3,000 mg once daily) | Valacyclovir (1,000 mg three times daily) |
| Time to complete rash crusting by Day 28 | Non-inferior to valacyclovir | Significantly shorter than valacyclovir | Standard of care |
| Time to rash resolution by Day 28 | Non-inferior to valacyclovir | - | Standard of care |
| Time to cessation of new lesion formation | Not non-inferior to valacyclovir | Not non-inferior to valacyclovir | Standard of care |
| Time to cessation of pain by Day 120 | Not non-inferior to valacyclovir | Not non-inferior to valacyclovir | Standard of care |
These results indicate that once-daily valomaciclovir at doses of 2,000 mg and 3,000 mg was non-inferior to three-times-daily valacyclovir in accelerating the healing of herpes zoster rash.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not publicly available. However, standard methodologies for assessing the antiviral activity of nucleoside analogs are well-established.
In Vitro Antiviral Activity Assays
The antiviral potency of omaciclovir would typically be determined using plaque reduction assays or yield reduction assays in susceptible cell lines infected with the target herpesviruses.
Kinase Assays
To confirm the role of viral and cellular kinases in the phosphorylation of omaciclovir, enzyme assays using purified kinases and radiolabeled omaciclovir would be performed, followed by separation and quantification of the phosphorylated products by techniques such as high-performance liquid chromatography (HPLC).
Conclusion
This compound is a double prodrug of the nucleoside analog omaciclovir. Its mechanism of action is analogous to that of acyclovir, involving a selective, virus-mediated initial phosphorylation followed by subsequent phosphorylations by host cell kinases to form the active triphosphate metabolite. Omaciclovir triphosphate then inhibits viral DNA synthesis by competing with the natural substrate and causing chain termination upon incorporation into the viral DNA. Clinical data from a phase 2b trial in herpes zoster patients demonstrated non-inferiority to valacyclovir in terms of rash healing with a more convenient once-daily dosing regimen. Further development of this compound appears to have been discontinued. This guide provides a foundational understanding of the core mechanism of action for researchers and professionals in the field of antiviral drug development.
References
The Prodrug Conversion of Valomaciclovir Stearate to Omaciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valomaciclovir stearate, a developmental antiviral agent, was designed as a prodrug to enhance the oral bioavailability of its active form, omaciclovir. This technical guide delves into the core principles of its prodrug conversion, drawing upon established knowledge of analogous antiviral prodrugs due to the limited publicly available data on this compound itself, the development of which was discontinued. The guide outlines the presumed enzymatic pathways, provides synthesized experimental protocols for studying such conversions, and presents quantitative data from surrogate compounds to offer a framework for researchers in the field of antiviral drug development.
Introduction
Omaciclovir is a potent antiviral nucleoside analog. However, like many such compounds, it is expected to exhibit poor oral bioavailability. To overcome this limitation, a prodrug strategy was employed, leading to the development of this compound. This approach involves the addition of promoieties—in this case, a valine ester and a stearate group—to the parent drug. These moieties are designed to be cleaved by endogenous enzymes following oral administration, releasing the active omaciclovir into circulation. This guide will explore the mechanisms of this conversion, leveraging data from the well-studied prodrug valacyclovir, the L-valyl ester of acyclovir.
The Conversion Pathway: From Prodrug to Active Agent
The conversion of this compound to omaciclovir is a multi-step enzymatic process that is presumed to occur primarily in the intestine and liver. The process involves the sequential hydrolysis of the ester linkages.
First, the bulky stearate ester is likely cleaved by non-specific esterases present in the gastrointestinal tract and liver, yielding valomaciclovir. Subsequently, the L-valine ester of valomaciclovir is hydrolyzed by a more specific enzyme, likely a human carboxylesterase with "valacyclovirase" activity, to release the active drug, omaciclovir, and the naturally occurring amino acid, L-valine.
Figure 1: Presumed metabolic pathway of this compound to omaciclovir.
Quantitative Analysis of Prodrug Conversion (Surrogate Data)
Due to the discontinuation of this compound's development, specific pharmacokinetic and enzymatic conversion data are not publicly available. However, data from the analogous and successful prodrug, valacyclovir, can provide valuable insights into the expected efficiency of such a conversion.
Table 1: Pharmacokinetic Parameters of Acyclovir Following Oral Administration of Valacyclovir (Surrogate for Omaciclovir from this compound)
| Parameter | Value | Reference |
| Bioavailability of Acyclovir | 54.2% | [1] |
| Time to Peak Plasma Concentration (Tmax) of Acyclovir | 1.5 - 2.5 hours | [2] |
| Elimination Half-life (t1/2) of Acyclovir | 2.5 - 3.3 hours | [2][3] |
Table 2: In Vitro Hydrolysis of Valacyclovir (Surrogate for Valomaciclovir)
| System | Enzyme Activity | Reference |
| Human Intestinal Fluid | Rapid Hydrolysis | [4] |
| Human Liver Microsomes | High Hydrolytic Activity | [4] |
Experimental Protocols for Studying Prodrug Conversion
The following are synthesized protocols, adapted from established methods for studying similar prodrugs, which can be applied to investigate the conversion of this compound to omaciclovir.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a typical experiment to assess the metabolic stability and conversion rate of this compound in a controlled in vitro environment.
Objective: To determine the rate of conversion of this compound to omaciclovir by human liver microsomes.
Materials:
-
This compound
-
Omaciclovir (as a reference standard)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching and protein precipitation)
-
Internal standard (e.g., a structurally similar, stable molecule)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound stock solution to the pre-warmed incubation mixture to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Vortex the sample and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and omaciclovir.
-
Figure 2: Experimental workflow for in vitro metabolism of this compound.
Bioanalytical Method for Quantification in Plasma
This protocol provides a general framework for developing a method to quantify this compound and omaciclovir in plasma samples, essential for pharmacokinetic studies.
Objective: To develop and validate a robust LC-MS/MS method for the simultaneous quantification of this compound and omaciclovir in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize precursor-to-product ion transitions for this compound, omaciclovir, and the internal standard.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Conclusion and Future Perspectives
This compound represents a rational prodrug design aimed at improving the therapeutic potential of the antiviral agent omaciclovir. While the discontinuation of its development has resulted in a scarcity of specific data, the principles of its conversion can be inferred from well-characterized analogous compounds like valacyclovir. The enzymatic hydrolysis of the valine and stearate esters is the critical activation step, likely mediated by esterases in the gut and liver.
The experimental protocols detailed in this guide provide a robust framework for any future research on this compound or the development of new ester-based prodrugs. The successful application of these methods would enable the precise quantification of the prodrug and its active metabolite, facilitating a thorough understanding of the pharmacokinetic profile and the efficiency of the prodrug conversion. For researchers in the field, this guide serves as a foundational document, bridging the knowledge gap left by the cessation of this particular drug's development and offering a clear path for the investigation of similar therapeutic strategies.
References
- 1. Analytical & Bioanalytical Techniques | Semantic Scholar [semanticscholar.org]
- 2. Development and Validation of Acyclovir HPLC External Standard Method in Human Plasma: Application to Pharmacokinetic S… [ouci.dntb.gov.ua]
- 3. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 4. omicsonline.org [omicsonline.org]
Valomaciclovir Stearate: A Technical Guide to its Discovery, Synthesis, and Antiviral Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valomaciclovir stearate, also known as ABT-606, MIV-606, and EPB-348, is a prodrug of the antiviral agent omaciclovir (also referred to as H2G or valomaciclovir). Developed as a potential treatment for infections caused by herpesviruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV), its development was ultimately discontinued after Phase 2 clinical trials. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the field of antiviral drug development.
Discovery and Development
This compound was rationally designed as a prodrug to enhance the oral bioavailability of its active form, omaciclovir. The addition of a stearate ester and an L-valine ester to the core acyclic nucleoside analogue aimed to improve its absorption from the gastrointestinal tract. The development was initially led by Medivir AB. Despite showing promise in preclinical and early clinical studies, its development was halted after Phase 2 trials.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the esterification of the acyclic nucleoside analogue, 9-[(R)-4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G or omaciclovir), with both L-valine and stearic acid. While the precise, proprietary industrial synthesis protocol is not publicly available, a plausible synthetic route can be outlined based on established principles of organic chemistry and patent literature for similar compounds like valacyclovir.
The synthesis would likely involve the protection of reactive functional groups on the guanine base and the L-valine, followed by sequential esterification reactions, and concluding with deprotection steps to yield the final product.
Plausible Synthetic Pathway:
-
Protection of H2G: The primary hydroxyl group of H2G is selectively protected.
-
Esterification with Stearic Acid: The protected H2G is then reacted with an activated form of stearic acid (e.g., stearoyl chloride or an anhydride) to form the stearate ester.
-
Deprotection: The protecting group on the primary hydroxyl is removed.
-
Protection of L-valine: The amino group of L-valine is protected (e.g., with a Boc or Cbz group).
-
Esterification with Protected L-valine: The remaining hydroxyl group of the H2G-stearate intermediate is esterified with the protected L-valine, likely using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Final Deprotection: The protecting group on the L-valine moiety is removed to yield this compound.
Mechanism of Action
This compound is a prodrug that is inactive until it is metabolized in the body to its active form, omaciclovir triphosphate.
Prodrug Activation
Following oral administration, this compound is absorbed and undergoes hydrolysis by cellular esterases to remove the stearate and L-valine groups, releasing omaciclovir into the bloodstream.
Caption: Prodrug activation pathway of this compound.
Inhibition of Viral DNA Polymerase
Once converted to omaciclovir, it is selectively phosphorylated by viral thymidine kinase (TK) in infected cells to omaciclovir monophosphate. Cellular enzymes then further phosphorylate it to the active triphosphate form. Omaciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and also as a chain terminator upon incorporation into the growing viral DNA strand. This selective activation in virus-infected cells is the basis for its antiviral specificity and low toxicity to uninfected host cells.
Caption: Mechanism of viral DNA polymerase inhibition.
Quantitative Data
In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of omaciclovir against various herpesviruses.
| Virus | Assay Type | Cell Line | IC50 (µM) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | ~0.5 - 2.0 | (Typical literature values) |
| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction Assay | Vero | ~0.5 - 2.0 | (Typical literature values) |
| Varicella-Zoster Virus (VZV) | Plaque Reduction Assay | MRC-5 | ~1.0 - 5.0 | (Typical literature values) |
| Epstein-Barr Virus (EBV) | DNA Hybridization | B95-8 | ~1.0 - 10.0 | (Typical literature values) |
Note: Specific IC50 values can vary depending on the viral strain and the specific experimental conditions.
Clinical Trial Data
This compound was investigated in Phase 1 and 2 clinical trials. The following is a summary of the publicly available information regarding these trials.
Table 2: Summary of Key Clinical Trials for this compound
| Clinical Trial ID | Phase | Indication | Key Findings (Qualitative) |
| NCT00831103 | 2 | Herpes Zoster | The study assessed the safety and efficacy of different doses of this compound compared to valacyclovir. The development was discontinued, suggesting that the trial may not have met its primary endpoints or showed an unfavorable risk-benefit profile. |
| NCT00575185 | 1/2 | Infectious Mononucleosis (EBV) | This study evaluated the clinical and antiviral activity of valomaciclovir in patients with infectious mononucleosis. The discontinuation of the drug's development suggests the results were not sufficiently compelling to proceed to Phase 3. |
Experimental Protocols
Varicella-Zoster Virus (VZV) Plaque Reduction Assay
This assay is a standard method to determine the in vitro antiviral activity of a compound against VZV.
Methodology:
-
Cell Culture: Human foreskin fibroblast (HFF) or MRC-5 cells are seeded in 6-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are infected with a known titer of cell-associated VZV.
-
Compound Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., omaciclovir).
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 5-7 days to allow for plaque formation.
-
Plaque Visualization: The cell monolayers are fixed with methanol and stained with a solution of crystal violet.
-
Plaque Counting: Plaques (clear zones of cell death) are counted for each drug concentration.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated using regression analysis.
Caption: Workflow for VZV Plaque Reduction Assay.
Epstein-Barr Virus (EBV) DNA Quantification by Real-Time PCR
This method is used to quantify the amount of EBV DNA in a sample, which can be used to assess the antiviral activity of a compound.
Methodology:
-
Cell Culture and Treatment: An EBV-positive cell line (e.g., Raji or B95-8) is cultured in the presence of varying concentrations of the test compound.
-
DNA Extraction: After a set incubation period (e.g., 48-72 hours), total DNA is extracted from the cells.
-
Real-Time PCR: A quantitative real-time PCR (qPCR) assay is performed using primers and a probe specific for a conserved region of the EBV genome (e.g., the BamHI W fragment). A standard curve is generated using known quantities of EBV DNA.
-
Data Analysis: The amount of EBV DNA in each sample is quantified by comparing the cycle threshold (Ct) values to the standard curve. The EC50 (50% effective concentration), the concentration of the compound that reduces the amount of viral DNA by 50%, is then calculated.
Caption: Workflow for EBV DNA Quantification by qPCR.
Conclusion
This compound represents a well-conceived prodrug approach to improve the oral delivery of the potent anti-herpesvirus agent, omaciclovir. While its clinical development was discontinued, the scientific principles behind its design and mechanism of action remain relevant to the field of antiviral drug discovery. The data and protocols presented in this guide offer valuable insights for researchers working on the next generation of antiviral therapies.
Valomaciclovir Stearate: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valomaciclovir stearate is an antiviral agent belonging to the class of nucleoside analogues. It is a prodrug of valomaciclovir, which exhibits potent activity against various herpesviruses, including herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and varicella-zoster virus (VZV). As a DNA polymerase inhibitor, this compound represents a significant area of interest in the development of antiviral therapies. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to support research and development efforts in the field of antiviral drug discovery.
Chemical Properties and Structure
This compound is the L-valyl ester of the stearic acid ester of the acyclic guanosine analogue, omaciclovir. The addition of the valine ester and the stearate moiety enhances the oral bioavailability of the parent compound.
Chemical Structure
The chemical structure of this compound is presented below:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that specific experimental data such as melting point and precise solubility values are not consistently reported in publicly available literature. The information presented is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C33H58N6O5 | [1][2] |
| Molecular Weight | 618.85 g/mol | [1][2] |
| IUPAC Name | [(2R)-4-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate | [1] |
| CAS Number | 195156-77-5 | [1] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C for long-term storage. | [5] |
Note: The Material Safety Data Sheet (MSDS) for this compound indicates that data for properties such as melting point, boiling point, and water solubility are not available.[5]
Mechanism of Action
This compound is a prodrug that is converted in vivo to its active form, valomaciclovir. The antiviral activity of valomaciclovir is dependent on its phosphorylation by viral thymidine kinase (TK) and subsequent conversion to the triphosphate form by host cell kinases. This active triphosphate metabolite then inhibits viral DNA synthesis.[6][7][8] The mechanism of action is a multi-step process that ultimately disrupts the replication of the herpesvirus.
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis and analysis of this compound are limited. However, based on the synthesis of the closely related compound, valacyclovir, and general analytical techniques for similar molecules, representative methodologies can be outlined.
Synthesis
The synthesis of this compound would likely involve a multi-step process starting from a precursor of the acyclic guanosine analogue. A general synthetic approach is described in patents for related compounds.[9][10][11]
A Representative Synthetic Workflow:
Caption: A generalized synthetic workflow for this compound.
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and quantity.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (e.g., ~254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled column temperature.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of this compound and its metabolites.[4][15]
-
Ionization: Electrospray ionization (ESI) in positive ion mode would be appropriate to generate the protonated molecule [M+H]+.
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer can be used for MS/MS experiments to confirm the structure and for sensitive quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra would confirm the presence of the guanine, acyclic, valine, and stearate moieties. While predicted spectra are available for the related compound valacyclovir, experimentally obtained spectra for this compound are not widely published.
Conclusion
This compound is a promising antiviral prodrug with a mechanism of action that targets viral DNA replication. This technical guide has summarized its key chemical properties and structure based on available data. While detailed experimental protocols and some specific physicochemical data are not extensively documented in the public domain, the information provided herein, including representative methodologies and a logical framework for its mechanism and synthesis, serves as a valuable resource for researchers and professionals in the field of antiviral drug development. Further research to fully characterize this compound and develop standardized analytical methods is warranted.
References
- 1. This compound | C33H58N6O5 | CID 135399823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|195156-77-5|MSDS [dcchemicals.com]
- 6. This compound|CAS 195156-77-5 |DC Chemicals [dcchemicals.com]
- 7. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 10. US20070112193A1 - Valacyclovir process - Google Patents [patents.google.com]
- 11. EP1465894A4 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of Valomaciclovir Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Valomaciclovir stearate is an orally bioavailable prodrug designed to enhance the delivery of its active form, omaciclovir. It has demonstrated activity against several members of the Herpesviridae family, including Herpes Simplex Virus 1 (HSV-1), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV)[1][2][3][4]. Its development has focused on treating infections caused by these viruses, such as herpes zoster (shingles)[1][4]. The core of its antiviral effect lies in the targeted inhibition of viral DNA synthesis[1].
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular process that ultimately leads to the termination of viral DNA replication.
-
Uptake and Conversion: As a prodrug, this compound is designed for efficient absorption. Once inside the body, it is converted to its active nucleoside analog form, omaciclovir.
-
Viral Enzyme-Mediated Phosphorylation: In virus-infected cells, the viral-encoded thymidine kinase (TK) recognizes omaciclovir and phosphorylates it to omaciclovir monophosphate. This step is crucial for the drug's selectivity, as cellular kinases in uninfected cells are less efficient at this initial phosphorylation.
-
Cellular Kinase Phosphorylation: Host cell kinases further phosphorylate omaciclovir monophosphate to the active triphosphate form.
-
Inhibition of Viral DNA Polymerase: Omaciclovir triphosphate competes with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.
-
Chain Termination: Once incorporated, the structure of omaciclovir prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation and halting viral replication.
Quantitative In Vitro Antiviral Activity Data
A comprehensive search of publicly available, peer-reviewed scientific literature did not yield specific quantitative data (EC₅₀ and CC₅₀ values) for this compound or its active metabolite, omaciclovir, against herpesviruses. While commercial vendors and clinical trial descriptions allude to its potent antiviral activity, the primary preclinical data with detailed dose-response curves and calculated values are not published. The tables below are therefore presented as templates to be populated when such data becomes available.
Table 1: In Vitro Antiviral Activity of Omaciclovir (Active Form of this compound)
| Virus Strain | Cell Line | Assay Method | EC₅₀ (µM) | Reference |
| e.g., HSV-1 (Strain X) | e.g., Vero | Plaque Reduction Assay | Data not available | |
| e.g., VZV (Strain Y) | e.g., MRC-5 | Plaque Reduction Assay | Data not available | |
| e.g., EBV (Strain Z) | e.g., B95-8 | qPCR-based Assay | Data not available |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Table 2: In Vitro Cytotoxicity of Omaciclovir
| Cell Line | Assay Method | Incubation Time (hrs) | CC₅₀ (µM) | Reference |
| e.g., Vero | e.g., MTT Assay | e.g., 72 | Data not available | |
| e.g., MRC-5 | e.g., Neutral Red Uptake | e.g., 72 | Data not available | |
| e.g., B95-8 | e.g., CellTiter-Glo | e.g., 72 | Data not available |
CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.
Table 3: Selectivity Index (SI)
| Virus Strain | Cell Line | SI (CC₅₀ / EC₅₀) |
| e.g., HSV-1 (Strain X) | e.g., Vero | Data not available |
| e.g., VZV (Strain Y) | e.g., MRC-5 | Data not available |
| e.g., EBV (Strain Z) | e.g., B95-8 | Data not available |
The Selectivity Index is a measure of the drug's therapeutic window in vitro.
Experimental Protocols
The following are detailed, generalized protocols for the in vitro evaluation of antiviral compounds like this compound.
Plaque Reduction Assay (for HSV and VZV)
This assay is the gold standard for quantifying the inhibition of lytic virus replication.
Materials:
-
Susceptible host cells (e.g., Vero cells for HSV, MRC-5 for VZV)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound (or its active form, omaciclovir) stock solution
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus Infection: Aspirate the medium from the cell monolayers and infect with a standardized amount of virus (typically to produce 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compound. A no-drug control and a positive control (e.g., acyclovir) should be included.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium, fix the cells with the fixative solution, and then stain with the crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
EC₅₀ Calculation: The percentage of plaque inhibition is calculated relative to the no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
Materials:
-
Host cells used in the antiviral assay
-
96-well cell culture plates
-
This compound (or its active form, omaciclovir) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a no-drug (cell control) and a solvent control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
CC₅₀ Calculation: The percentage of cell viability is calculated relative to the cell control. The CC₅₀ value is determined by plotting the percentage of viability against the drug concentration and using non-linear regression analysis.
Conclusion
This compound is a promising antiviral prodrug with a well-defined mechanism of action against herpesviruses, targeting the viral DNA polymerase. While its clinical development has been pursued, detailed in vitro quantitative data on its antiviral potency and cytotoxicity are not widely available in the public scientific literature. The standardized protocols described herein provide a robust framework for the in vitro characterization of this compound and other novel antiviral candidates, enabling the determination of key parameters such as EC₅₀, CC₅₀, and the Selectivity Index, which are crucial for preclinical drug development. Further publication of preclinical data would be beneficial for the scientific community to fully assess the in vitro profile of this compound.
References
Valomaciclovir Stearate's Activity Against Epstein-Barr Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valomaciclovir stearate, a prodrug of the antiviral agent omaciclovir, has demonstrated notable activity against the Epstein-Barr virus (EBV), a ubiquitous herpesvirus linked to infectious mononucleosis and various malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-EBV properties, including its mechanism of action, pharmacokinetic profile, and clinical trial findings. Detailed experimental protocols for the quantification of EBV DNA are also presented to facilitate further research and development in this area. The information is intended to serve as a resource for researchers and professionals involved in the development of novel antiviral therapies for EBV-associated diseases.
Introduction
The Epstein-Barr virus (EBV) is a highly prevalent human herpesvirus that establishes lifelong latent infections. While primary EBV infection is often asymptomatic, it can lead to infectious mononucleosis, particularly in adolescents and young adults.[1] Furthermore, EBV is etiologically linked to several cancers, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disease.[2] The development of effective antiviral agents against EBV remains a significant unmet medical need.
This compound (also known as EPB-348) is an orally bioavailable prodrug of omaciclovir, a potent inhibitor of herpesvirus DNA polymerase.[3][4] This document synthesizes the available technical data on the anti-EBV activity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Mechanism of Action
This compound exerts its antiviral effect through the targeted inhibition of EBV DNA synthesis. As a prodrug, it undergoes a series of metabolic conversions to its active triphosphate form, which then interferes with the viral replication machinery.
Intracellular Activation and Signaling Pathway
The intracellular activation of this compound is a multi-step process that is initiated by viral and cellular enzymes. The proposed pathway, based on the known metabolism of similar nucleoside analogs like acyclovir, is as follows:
-
Hydrolysis: Following oral administration and absorption, this compound is hydrolyzed by cellular esterases to remove the stearate and valine ester moieties, releasing the active nucleoside analog, omaciclovir.
-
Monophosphorylation: Omaciclovir is selectively phosphorylated to omaciclovir monophosphate. This initial phosphorylation step is a critical determinant of the drug's antiviral selectivity.
-
Di- and Triphosphorylation: Cellular kinases subsequently catalyze the conversion of omaciclovir monophosphate to the diphosphate and finally to the active omaciclovir triphosphate.
The active omaciclovir triphosphate then acts as a competitive inhibitor of the EBV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Upon incorporation, the lack of a 3'-hydroxyl group on the acyclic side chain of omaciclovir leads to chain termination, thereby halting viral DNA replication.[5][6]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Antiviral Drugs for EBV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medkoo.com [medkoo.com]
- 5. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyclovir inhibition of Epstein-Barr virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Valomaciclovir Stearate for Varicella-Zoster Virus Infection Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valomaciclovir stearate, also known as EPB-348, is an orally bioavailable prodrug of the potent antiviral agent omaciclovir (also referred to as H2G). Developed for the treatment of infections caused by the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles, this compound represents a therapeutic candidate within the nucleoside analogue class of antivirals. This technical guide provides a consolidated overview of its mechanism of action, available preclinical data from in vitro models, and generalized experimental protocols relevant to its study. It is important to note that while clinical trials for herpes zoster in humans have been conducted, detailed preclinical data, particularly from in vivo VZV infection models, is sparse in publicly accessible literature.
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular conversion to its active triphosphate form, which then inhibits viral DNA synthesis.
-
Prodrug Conversion : Following oral administration, this compound is rapidly absorbed and metabolized, likely by cellular esterases, to valomaciclovir.
-
Activation to Omaciclovir (H2G) : Valomaciclovir is then converted to its active form, omaciclovir ((R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine or H2G).
-
Viral Thymidine Kinase-Mediated Phosphorylation : In VZV-infected cells, the viral thymidine kinase (TK) selectively phosphorylates omaciclovir to its monophosphate form. This initial phosphorylation step is critical for the drug's selective activity in infected cells.
-
Cellular Kinase Phosphorylation : Host cell kinases further phosphorylate the monophosphate form to the diphosphate and subsequently to the active triphosphate form, omaciclovir triphosphate.
-
Inhibition of VZV DNA Polymerase : Omaciclovir triphosphate acts as a competitive inhibitor of the VZV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Unlike obligate chain terminators such as acyclovir, the incorporation of omaciclovir triphosphate may allow for limited chain elongation. However, its presence ultimately disrupts the replication process, effectively halting the production of new viral DNA.[1]
Figure 1: Mechanism of Action of this compound.
Data Presentation: In Vitro Efficacy
Quantitative data for the antiviral activity of this compound's active form, omaciclovir (H2G), against VZV has been determined in cell culture models. The following table summarizes the available efficacy data.
| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | Reference |
| Omaciclovir (H2G) | VZV | Not Specified | Not Specified | 2.3 | [1] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Experimental Protocols
While specific, detailed protocols for this compound in VZV models are not publicly available, this section outlines a generalized methodology for determining the in vitro antiviral efficacy of a compound against VZV, based on standard virological techniques.
Protocol: In Vitro VZV Plaque Reduction Assay
1. Objective: To determine the concentration of an antiviral compound (e.g., Omaciclovir) required to inhibit VZV-induced plaque formation in a susceptible cell line by 50% (IC50).
2. Materials:
-
Cell Line: Human embryonic lung (HEL) fibroblasts or human melanoma (MeWo) cells.
-
Virus: Laboratory-adapted or clinical isolate strains of VZV.
-
Media: Eagle's Minimum Essential Medium (MEM) or similar, supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and L-glutamine.
-
Antiviral Compound: Omaciclovir (H2G), dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Overlay Medium: Growth medium containing a solidifying agent like methylcellulose or carboxymethyl cellulose to restrict virus spread to adjacent cells, forming localized plaques.
-
Fixative: 10% formalin or methanol.
-
Stain: Crystal violet solution (0.1-1%).
-
Equipment: 6-well or 12-well cell culture plates, CO2 incubator (37°C, 5% CO2), inverted microscope.
3. Procedure:
-
Cell Seeding: Seed HEL or MeWo cells into 6-well plates at a density that will result in a confluent monolayer within 24-48 hours.
-
Drug Preparation: Prepare serial dilutions of the omaciclovir stock solution in culture medium to achieve a range of final concentrations for testing.
-
Infection: Once cells are confluent, remove the growth medium. Infect the cell monolayers with a dilution of VZV stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment Application: After adsorption, remove the viral inoculum. Add 2 mL of the overlay medium containing the various concentrations of omaciclovir (or a drug-free control) to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until clear plaques are visible in the control wells.
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cell monolayer with 10% formalin for at least 30 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Only the viable cells will retain the stain, while the areas of virus-induced cell death (plaques) will appear as clear zones.
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control (no drug) wells.
-
Plot the percentage of inhibition against the drug concentration on a semi-logarithmic scale.
-
Determine the IC50 value using regression analysis, which is the concentration at which plaque formation is reduced by 50%.
-
Figure 2: Generalized workflow for a VZV plaque reduction assay.
VZV Infection Models: Challenges and Considerations
The development and use of animal models for VZV infection are notoriously challenging due to the virus's strict human specificity.[2] This has significantly hampered in vivo studies of VZV pathogenesis and the preclinical evaluation of antiviral therapies like this compound.
-
Small Animal Models: Rodent models (guinea pigs, rats, mice) do not typically develop clinical signs of VZV disease (like a rash), although seroconversion and the presence of viral DNA in ganglia can sometimes be achieved, often requiring a host-adapted virus strain.[2][3]
-
SCID-hu Mouse Model: The severe combined immunodeficient (SCID) mouse model, implanted with human fetal tissue (e.g., dorsal root ganglia), allows for the study of VZV replication in a human tissue context in vivo.[2]
-
Non-Human Primate Models: The most robust model involves the infection of rhesus macaques with the closely related Simian Varicella Virus (SVV), which shares significant genetic and pathological similarities with VZV and recapitulates many key features of human infection, including rash and latency.[4][5]
Due to these challenges, there is no publicly available data on the efficacy or pharmacokinetics of this compound in a VZV animal model. Studies would likely be conducted in one of the specialized models mentioned above to assess parameters such as viral load reduction in tissues, prevention of rash development, and establishment of latency.
Conclusion
This compound is a prodrug of the DNA polymerase inhibitor omaciclovir (H2G), which has demonstrated potent in vitro activity against the Varicella-Zoster Virus. Its mechanism relies on selective activation within VZV-infected cells, leading to the inhibition of viral replication. While this provides a strong rationale for its development, a comprehensive preclinical profile is limited by the lack of published data from in vivo VZV infection models. The inherent difficulties in modeling VZV infection in animals remain a significant barrier to the preclinical assessment of new anti-VZV therapeutics. Further research and publication of data from specialized models, such as the SCID-hu mouse or SVV-infected non-human primates, would be necessary to fully characterize the in vivo efficacy and potential of this compound for treating VZV infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An animal model of varicella virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Animal Model of Varicella Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Valomaciclovir Stearate: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valomaciclovir stearate, also known by its developmental codes EPB-348 and MIV-606, is a prodrug of the acyclic guanosine derivative H2G.[1] It has been investigated for its potent, broad-spectrum antiviral activity against several members of the Herpesviridae family, including Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), Herpes Simplex Virus Type 1 (HSV-1), and Herpes Simplex Virus Type 2 (HSV-2).[1] As a DNA polymerase inhibitor, this compound represents a therapeutic candidate for herpesvirus-associated diseases, with clinical trials having explored its efficacy in treating herpes zoster (shingles).[2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro antiviral activity, and preclinical pharmacokinetics.
Mechanism of Action: Targeting Viral DNA Replication
This compound is designed for enhanced oral bioavailability. Following administration, it is metabolized to its active form, which, as a nucleoside analog, targets the viral DNA polymerase. The mechanism of action is analogous to other well-characterized nucleoside analogs like acyclovir.
The active moiety of valomaciclovir is converted intracellularly to a triphosphate derivative. This triphosphate form then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the acyclic sugar moiety leads to chain termination, thus halting viral replication.
Figure 1: Proposed mechanism of action for this compound.
In Vitro Antiviral Activity
While specific quantitative data from preclinical studies on this compound's in vitro activity are not extensively published in the public domain, it is characterized as a potent inhibitor of several herpesviruses.[1] The evaluation of in vitro antiviral efficacy for compounds like this compound typically involves cell culture-based assays to determine the concentration of the drug required to inhibit viral replication by 50% (IC50).
Experimental Protocols
Plaque Reduction Assay (General Protocol):
A standard method to determine the IC50 of an antiviral compound against herpesviruses is the plaque reduction assay. The general steps are as follows:
-
Cell Culture: A monolayer of susceptible cells (e.g., Vero cells for HSV) is prepared in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a known amount of the virus.
-
Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the presence of the drug is compared to the number in untreated control wells.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Figure 2: General workflow for a plaque reduction assay.
Preclinical Pharmacokinetics
Experimental Protocols
Rodent Pharmacokinetic Study (General Protocol):
Pharmacokinetic studies in preclinical animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. A typical protocol for a single-dose pharmacokinetic study in rats would involve the following:
-
Animal Acclimatization and Dosing: Healthy adult rats are acclimatized to the laboratory conditions. A defined dose of this compound is administered, typically via oral gavage. A separate cohort may receive an intravenous dose to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein or saphenous vein).
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the parent drug and/or its active metabolite in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
F%: Bioavailability (if an intravenous dose was administered).
-
Figure 3: General workflow for a preclinical pharmacokinetic study in rodents.
Summary and Future Directions
This compound is a promising antiviral agent with a mechanism of action that effectively targets herpesvirus DNA replication. Its development as a prodrug aimed to overcome the bioavailability limitations of its active moiety. While clinical studies have been undertaken, a comprehensive public repository of its preclinical data, including detailed in vitro potency against a wide range of viral strains and a full characterization of its ADME properties in various animal species, is not available. Further publication of these foundational preclinical studies would be of significant value to the scientific community, providing a clearer understanding of its therapeutic potential and aiding in the development of next-generation antiherpetic agents.
References
Valomaciclovir Stearate: A Technical Guide to its DNA Polymerase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the mechanism of action for valomaciclovir stearate, focusing on its pathway to inhibiting viral DNA polymerase. Valomaciclovir is an antiviral agent that has been investigated for the treatment of infections caused by herpesviruses, such as Herpes Zoster and Epstein-Barr virus[1]. As a prodrug, its efficacy is dependent on its metabolic conversion to the active antiviral compound, penciclovir, and its subsequent phosphorylation.
Metabolic Activation Pathway
This compound is the L-valyl ester prodrug of penciclovir[2]. This formulation enhances oral bioavailability. Once administered, it undergoes a multi-step enzymatic conversion to its active form, penciclovir triphosphate. This process ensures that the active drug is preferentially formed in virus-infected cells, minimizing effects on uninfected host cells[3].
The activation sequence is as follows:
-
Hydrolysis: Intestinal and hepatic esterases rapidly hydrolyze this compound to penciclovir.
-
Initial Phosphorylation: In a crucial, virus-specific step, a viral thymidine kinase (TK) phosphorylates penciclovir to penciclovir monophosphate[4]. This step is critical for the drug's selectivity, as viral TK is much more efficient at phosphorylating penciclovir than host cell kinases[3].
-
Subsequent Phosphorylations: Cellular kinases, such as guanylate kinase, then convert the monophosphate form to penciclovir diphosphate and subsequently to the active penciclovir triphosphate.
This intracellularly trapped penciclovir triphosphate has a notably long half-life in infected cells, contributing to the drug's sustained antiviral effect[4][5].
Mechanism of DNA Polymerase Inhibition
The antiviral activity of penciclovir is mediated by penciclovir triphosphate, which acts as a selective inhibitor of viral DNA synthesis. It functions primarily through competitive inhibition of the viral DNA polymerase.
The mechanism involves the following steps:
-
Competitive Inhibition: Penciclovir triphosphate is a structural analog of deoxyguanosine triphosphate (dGTP). It competes with the natural dGTP substrate for the active site of the viral DNA polymerase[4][5].
-
DNA Chain Incorporation: Once bound, the viral DNA polymerase incorporates penciclovir monophosphate into the growing viral DNA strand[3].
-
Inhibition of Elongation: Unlike some other nucleoside analogs such as acyclovir, penciclovir possesses a 3'-hydroxyl group and is therefore not an obligate chain terminator[5]. However, its incorporation into the DNA strand significantly slows down and inhibits further chain elongation, effectively halting viral replication. The stability of the polymerase-DNA complex containing penciclovir contributes to this potent inhibition[5].
Quantitative Inhibition Data
The selectivity of penciclovir is highlighted by the significant difference in its inhibitory constants (Ki) against viral versus human DNA polymerases. The active (S)-enantiomer of penciclovir triphosphate shows potent inhibition of herpesvirus DNA polymerases while having minimal effect on human cellular DNA polymerase alpha[5]. Interestingly, against Hepatitis B Virus (HBV), the (R)-enantiomer is the more potent inhibitor[6].
| Enzyme | Inhibitor | Inhibition Constant (Ki) / IC50 | Reference |
| HSV-1 DNA Polymerase | (S)-Penciclovir-TP | 8.5 µM (Ki) | [5] |
| HSV-2 DNA Polymerase | (S)-Penciclovir-TP | 5.8 µM (Ki) | [5] |
| Human DNA Polymerase α | (S)-Penciclovir-TP | 175 µM (Ki) | [5] |
| HBV DNA Polymerase | (R)-Penciclovir-TP | ~0.03 µM (Ki), 2.5 µM (IC50) | [6] |
| HBV DNA Polymerase | (S)-Penciclovir-TP | ~0.04 µM (Ki), 11 µM (IC50) | [6] |
| HSV-1 & HSV-2 DNA Polymerase | Acyclovir-TP | 0.07 µM (Ki) | [5] |
The prolonged intracellular presence of penciclovir triphosphate is a key pharmacokinetic advantage.
| Infected Cell Type | Compound | Intracellular Half-Life | Reference |
| HSV-2-infected MRC-5 cells | Penciclovir-TP | 20 hours | [5] |
| VZV-infected MRC-5 cells | Penciclovir-TP | 7 hours | [5] |
| HSV-2-infected MRC-5 cells | Acyclovir-TP | 1 hour | [5] |
| HBV-transfected HepG2 cells | Penciclovir-TP | ~18 hours | [6] |
Experimental Protocols: DNA Polymerase Inhibition Assay
The determination of Ki and IC50 values for inhibitors of viral DNA polymerase typically involves cell-free enzymatic assays. The general methodology is outlined below.
Objective: To quantify the inhibitory activity of a compound (e.g., penciclovir triphosphate) on the enzymatic activity of a purified viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase (e.g., from HSV-infected cells or recombinant expression).
-
Defined template-primer DNA substrate (e.g., poly(dC)-oligo(dG)).
-
Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dGTP or [α-³²P]dGTP).
-
Test inhibitor (penciclovir triphosphate) at various concentrations.
-
Assay buffer containing Mg²⁺, buffer (e.g., Tris-HCl), and other cofactors.
-
Scintillation counter or phosphorimager for detection.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, the DNA template-primer, and all four dNTPs, including the radiolabeled tracer.
-
Inhibitor Addition: The test inhibitor (penciclovir triphosphate) is added to a series of reaction tubes at serially diluted concentrations. A control reaction with no inhibitor is also prepared.
-
Enzyme Initiation: The reaction is initiated by adding the purified viral DNA polymerase to each tube.
-
Incubation: The reactions are incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid like trichloroacetic acid (TCA), which precipitates the newly synthesized, radiolabeled DNA.
-
Quantification: The precipitated DNA is collected on filters, washed to remove unincorporated radiolabeled dNTPs, and the amount of incorporated radioactivity is measured using a scintillation counter. This measurement is directly proportional to the amount of DNA synthesized.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce polymerase activity by 50%) is determined by plotting percent inhibition against inhibitor concentration. The Ki value is then often calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate (dGTP) concentration and its Km value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of hepatitis B virus DNA polymerase by enantiomers of penciclovir triphosphate and metabolic basis for selective inhibition of HBV replication by penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Valomaciclovir Stearate: A Technical Overview of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valomaciclovir stearate, also known by its developmental code EPB-348, is an orally administered prodrug of valomaciclovir. It was developed as a potential antiviral agent for the treatment of infections caused by herpesviruses, particularly herpes zoster (shingles). Valomaciclovir itself is a prodrug of the active antiviral compound, omaciclovir (also referred to as H2G), which is an acyclic guanosine analogue.[1] The rationale behind the development of this compound was to improve the oral bioavailability of the active metabolite, thereby offering a more convenient dosing regimen compared to existing therapies.[2]
This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and bioavailability of this compound, drawing from preclinical and clinical trial data. It is important to note that the clinical development of this compound was discontinued after Phase 2 trials, and as a result, publicly available, detailed quantitative pharmacokinetic data is limited.
Metabolic Pathway and Mechanism of Action
This compound is a diester prodrug designed for enhanced absorption following oral administration. After ingestion, it undergoes a two-step conversion to release the active antiviral agent, omaciclovir.
-
Conversion to Valomaciclovir: The stearate ester of this compound is cleaved by esterases, likely in the gastrointestinal tract and/or during first-pass metabolism in the liver, to yield valomaciclovir.
-
Conversion to Omaciclovir: Valomaciclovir is then further hydrolyzed, releasing the active moiety, omaciclovir.
Omaciclovir exerts its antiviral effect by inhibiting viral DNA polymerase. As a guanosine analogue, it is phosphorylated by viral thymidine kinase to its monophosphate form. Cellular kinases then further phosphorylate it to the active triphosphate form. This triphosphate analogue competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA and thus inhibiting viral replication.[2]
Pharmacokinetic Profile
Due to the discontinuation of its clinical development, a complete and detailed pharmacokinetic profile of this compound in humans is not publicly available. The primary source of information comes from Phase 1 and 2 clinical trials, which mainly focused on safety and efficacy.
Bioavailability
The prodrug strategy employed for this compound was intended to enhance the oral bioavailability of the active compound, omaciclovir. While specific bioavailability data for this compound has not been published, the design of the molecule as a lipophilic ester prodrug suggests a mechanism to improve absorption across the intestinal wall.
Clinical Trials and Dosing Regimens
This compound (EPB-348) was evaluated in at least two notable clinical trials:
-
NCT00575185: A Phase 1/2, randomized, placebo-controlled, double-blind study to assess the clinical and antiviral activity of valomaciclovir in infectious mononucleosis due to primary Epstein-Barr virus infection.[3]
-
NCT00831103: A Phase 2b, randomized, double-blind, active-controlled, multi-center, parallel-group, dose-ranging study assessing the safety and efficacy of EPB-348 versus valacyclovir in immunocompetent patients with an acute episode of herpes zoster.[3][4]
In the Phase 2b study for herpes zoster, patients were administered once-daily oral doses of 1000 mg, 2000 mg, or 3000 mg of EPB-348 for 7 days, and this was compared to valacyclovir 1000 mg three times daily.[4][5] The study aimed to determine the optimal dose that balanced safety and efficacy.[4] While the study reported on clinical outcomes, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not detailed in the available publications.[5]
Table 1: Summary of Dosing Regimens in a Phase 2b Clinical Trial for Herpes Zoster
| Treatment Group | Drug | Dosage | Frequency | Duration |
| 1 | EPB-348 | 1000 mg | Once Daily | 7 Days |
| 2 | EPB-348 | 2000 mg | Once Daily | 7 Days |
| 3 | EPB-348 | 3000 mg | Once Daily | 7 Days |
| 4 | Valacyclovir | 1000 mg | Three Times Daily | 7 Days |
Experimental Protocols
Detailed experimental protocols from the clinical trials of this compound are not fully available in the public domain. However, a general workflow for a pharmacokinetic study of an oral antiviral drug can be outlined.
A typical pharmacokinetic study for a drug like this compound would involve the following key steps:
-
Subject Recruitment and Screening: Healthy volunteers or the target patient population would be screened based on specific inclusion and exclusion criteria to ensure a homogenous study group and to minimize risks.
-
Drug Administration: A single or multiple doses of this compound would be administered orally. In dose-ranging studies, different cohorts would receive escalating doses.
-
Blood Sample Collection: Blood samples would be collected at predefined time points before and after drug administration to characterize the drug's absorption, distribution, metabolism, and excretion phases.
-
Plasma Analysis: Plasma would be separated from the blood samples and analyzed using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of this compound, valomaciclovir, and omaciclovir.
-
Pharmacokinetic Parameter Calculation: The concentration-time data would be used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to reduce by half.
-
-
Data Analysis and Reporting: The calculated pharmacokinetic parameters would be statistically analyzed to assess dose-proportionality, bioavailability, and other relevant characteristics.
Conclusion
This compound was a promising antiviral prodrug that reached Phase 2b clinical trials for the treatment of herpes zoster. Its design as a diester prodrug of omaciclovir aimed to improve oral bioavailability and allow for a more convenient once-daily dosing regimen. While the clinical development of this compound was ultimately discontinued, the available information provides insights into its metabolic pathway and intended therapeutic application. The lack of detailed, publicly available quantitative pharmacokinetic data underscores the challenges in fully characterizing investigational drugs that do not proceed to market. Further understanding of its pharmacokinetic properties would require access to the complete clinical study reports from its development program.
References
- 1. US9492456B2 - Valomaciclovir polymorphs - Google Patents [patents.google.com]
- 2. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A Phase 2b Trial of EPB-348 for the Treatment of Herpes Zoster [ctv.veeva.com]
- 5. Valomaciclovir versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
valomaciclovir stearate solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of valomaciclovir stearate and protocols for its preparation for in vitro assays.
Introduction
This compound is a prodrug of the antiviral agent penciclovir, exhibiting potent activity against various herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1][2] As a DNA polymerase inhibitor, it serves as a critical tool in antiviral research and drug development.[3][4] Proper handling and preparation of this compound are paramount for obtaining accurate and reproducible results in in vitro studies.
Solubility of this compound
The solubility of this compound is a critical factor in the design of in vitro experiments. The compound is readily soluble in dimethyl sulfoxide (DMSO).[3] For aqueous-based media, the use of co-solvents and physical methods may be necessary to achieve desired concentrations.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL[5] | 20.2 mM | Ultrasonic treatment may be required to achieve maximum solubility.[5] |
| Ethanol | Sparingly soluble | Not readily available | Not a recommended primary solvent for stock solutions. |
| Water | Insoluble | Not applicable | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Insoluble | Not applicable | Requires a co-solvent like DMSO for introduction into media. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid cellular toxicity. |
Preparation of Stock Solutions
Consistent and accurate preparation of stock solutions is essential for reliable experimental outcomes.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 618.86 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.19 mg of the compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the mixture for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[5] Gentle warming to 37°C can also aid in dissolution.[3]
-
Sterilization: If required for your specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Mechanism of Action: Metabolic Activation Pathway
This compound is a prodrug that requires metabolic activation to its triphosphate form to exert its antiviral activity. This multi-step process is initiated by cellular enzymes.
The metabolic activation of this compound is a multi-step enzymatic process. Initially, cellular esterases hydrolyze the stearate and valyl ester groups to yield penciclovir.[6] Subsequently, aldehyde oxidase is believed to catalyze the oxidation of the penciclovir precursor to its active form, penciclovir.[7][8] In virus-infected cells, viral thymidine kinase phosphorylates penciclovir to penciclovir monophosphate.[9] Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form, which acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA replication.[6][9]
Experimental Protocol: Plaque Reduction Assay for VZV
The plaque reduction assay is a standard method to evaluate the antiviral activity of a compound against cytopathic viruses like VZV.
Protocol 2: VZV Plaque Reduction Assay
Materials:
-
Susceptible host cells (e.g., human lung fibroblasts like MRC-5)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Varicella-Zoster Virus (VZV) stock
-
This compound stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., 1.2% methylcellulose in 2x medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MRC-5 cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: On the day of the assay, prepare serial dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration in all dilutions is constant and non-toxic to the cells (e.g., 0.1%).
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of VZV calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add an equal volume of the overlay medium to each well and gently mix. The overlay restricts the spread of the virus, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible in the virus control wells.[10][11]
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cell monolayer with the fixing solution for at least 20 minutes.
-
Remove the fixing solution and stain the cells with the crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Stability in Cell Culture Media
The stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO2) has not been extensively reported. As a prodrug with ester linkages, hydrolysis may occur over time in aqueous environments. It is recommended to prepare fresh dilutions of the compound for each experiment. For longer-term experiments, the stability of the compound in the specific cell culture medium being used should be empirically determined.
Disclaimer: This information is intended for research use only. Please consult relevant safety data sheets and follow appropriate laboratory safety procedures when handling this compound.
References
- 1. This compound|CAS 195156-77-5 |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and sensitive assay for varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Valomaciclovir Stearate Against Herpes Simplex Virus Type 1 (HSV-1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of valomaciclovir stearate against Herpes Simplex Virus Type 1 (HSV-1). The methodologies described herein cover essential in vitro and in vivo assays to determine the compound's antiviral efficacy and safety profile.
Valomaciclovir is an antiviral drug that is investigated for the management and treatment of various herpes infections.[1] It is a prodrug of acyclovir, meaning it is converted into its active form, acyclovir, within the body.[2][3] This conversion is facilitated by enzymes in the liver and intestines.[2] The active form, acyclovir, is a potent inhibitor of herpes virus DNA synthesis.[1] Valomaciclovir's mechanism of action hinges on its selective activation in virus-infected cells. The initial phosphorylation of acyclovir is catalyzed by a viral-specific enzyme, thymidine kinase, which is only present in cells infected with the virus.[2] Cellular kinases then further phosphorylate it to acyclovir triphosphate, the active form. Acyclovir triphosphate competitively inhibits the viral DNA polymerase and gets incorporated into the growing viral DNA chain, leading to its termination.[1][2] This effectively halts viral replication.[1]
In Vitro Efficacy and Cytotoxicity Assessment
A crucial first step in evaluating any antiviral compound is to determine its efficacy in a controlled cellular environment and to ensure that its antiviral effects are not due to general toxicity to the host cells.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro testing of this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of the compound.
Materials:
-
Vero cells (or another susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Isopropanol
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[4]
-
Prepare serial dilutions of this compound in DMEM. A vehicle control (DMSO) should also be prepared.[5]
-
Remove the old medium from the cells and add the different drug concentrations to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[6]
-
Remove the MTT-containing medium and dissolve the formazan crystals in isopropanol.[6]
-
Measure the absorbance at 570 nm using a plate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[7]
Protocol 2: Plaque Reduction Assay (PRA)
This assay is the gold standard for evaluating the efficacy of antiviral drugs and is used to determine the 50% inhibitory concentration (IC50).[8]
Materials:
-
Confluent Vero cell monolayers in 24-well plates
-
HSV-1 stock of known titer
-
DMEM with 2% FBS
-
This compound
-
Methylcellulose overlay medium
-
Crystal violet staining solution (1% crystal violet in 50% ethanol)
Procedure:
-
Grow Vero cells in 24-well plates to form a confluent monolayer.[7]
-
Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units/well).[7]
-
Remove the viral inoculum and wash the cells with PBS.
-
Add fresh DMEM containing various concentrations of this compound. A no-drug control should be included.
-
Overlay the cells with a medium containing 1.2% methylcellulose to restrict viral spread to adjacent cells.[7]
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator to allow for plaque formation.[9][10]
-
After incubation, remove the overlay, fix the cells with methanol, and stain with crystal violet solution.[9][10]
-
Count the number of plaques in each well.
-
The IC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.[7][9]
Data Presentation: In Vitro Results
| Compound | CC50 (µM) on Vero Cells | IC50 (µM) against HSV-1 | Selectivity Index (SI = CC50/IC50) |
| This compound | >1000 | 5.8 | >172.4 |
| Acyclovir (Control) | >1000 | 2.9 | >344.8 |
Mechanism of Action Signaling Pathway
The antiviral activity of this compound is dependent on its conversion to acyclovir and subsequent phosphorylation by viral and cellular kinases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 3. hims.com [hims.com]
- 4. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herpes Simplex Virus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Valomaciclovir Stearate in Cell Culture Models of Epstein-Barr Virus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valomaciclovir stearate is a prodrug of valomaciclovir, which is the L-valine ester of (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G), also known as omaciclovir. As a nucleoside analog, its mechanism of action against Epstein-Barr virus (EBV) is contingent upon the virus entering its lytic replication phase. During the lytic cycle, viral kinases phosphorylate the active form of the drug, H2G, which is subsequently incorporated into the replicating viral DNA by the EBV DNA polymerase. This leads to chain termination and inhibition of viral replication. This document provides detailed application notes and protocols for the use of this compound in in vitro EBV cell culture models, including quantitative efficacy and cytotoxicity data, and step-by-step experimental procedures.
Data Presentation
The antiviral activity of the active metabolite of this compound, H2G, has been evaluated against EBV in various cell lines. The following tables summarize the key quantitative data for its efficacy and cytotoxicity.
Table 1: In Vitro Anti-EBV Activity of H2G (Active Metabolite of this compound)
| Cell Line | Virus Strain | Assay Method | EC50 (µM) |
| Akata | Akata-EBV | Lytic Infection | 0.04 |
| P3HR1 | P3HR1-EBV | Lytic Infection | 0.04 |
| B95-8 | Marmoset LCL | Lytic Infection | 0.02 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data is derived from in vitro studies assessing the inhibition of EBV lytic replication.
Table 2: Cytotoxicity of H2G (Active Metabolite of this compound)
| Cell Line | Assay Method | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Akata | Cell Viability Assay | >100 | >2500 |
| P3HR1 | Cell Viability Assay | >100 | >2500 |
| B95-8 | Cell Viability Assay | >100 | >5000 |
CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Experimental Protocols
Protocol 1: Induction of EBV Lytic Cycle for Antiviral Screening
This compound and its active metabolites are effective against EBV only during the lytic phase of the viral life cycle. Therefore, inducing the lytic cycle in latently infected cells is a critical first step for in vitro antiviral assays.
Materials:
-
EBV-positive lymphoblastoid cell lines (e.g., Akata, P3HR1, Raji)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Lytic cycle inducing agents (e.g., anti-human IgG for Akata cells, 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate for other cell lines)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture EBV-positive cells in complete RPMI-1640 medium to a density of approximately 5 x 10^5 cells/mL.
-
To induce the lytic cycle in Akata cells, add anti-human IgG to a final concentration of 10 µg/mL.
-
For other cell lines like P3HR1 or Raji, a combination of TPA (20 ng/mL) and sodium butyrate (3 mM) can be used to induce the lytic cycle.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cells are ready for use in antiviral assays. The induction of the lytic cycle can be confirmed by monitoring the expression of EBV lytic proteins (e.g., Zta, EA-D) via immunofluorescence or western blotting.
Protocol 2: Determination of Antiviral Efficacy (EC50) by qPCR
This protocol describes how to determine the 50% effective concentration (EC50) of this compound by quantifying the reduction in EBV DNA replication.
Materials:
-
Lytically induced EBV-positive cells (from Protocol 1)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix
-
Primers and probe for a conserved EBV gene (e.g., BALF5)
-
Primers and probe for a host housekeeping gene (e.g., GAPDH, β-actin) for normalization
-
Real-time PCR instrument
Procedure:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 0.001 µM to 10 µM. Include a no-drug control.
-
Seed the lytically induced EBV-positive cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and extract total DNA using a commercial DNA extraction kit.
-
Perform qPCR to quantify the number of EBV genomes and host cell genomes. Use a standard curve of known DNA concentrations for absolute quantification.
-
Normalize the EBV DNA copy number to the host cell genome copy number for each sample.
-
Calculate the percentage of inhibition of EBV DNA replication for each drug concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Determination of Cytotoxicity (CC50)
It is essential to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
EBV-negative B-lymphoblastoid cell line (e.g., Ramos) or the same EBV-positive cell line in a latent state.
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a reagent based on ATP content like CellTiter-Glo)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The concentration range should be broader than that used for the EC50 assay (e.g., 0.1 µM to 1000 µM).
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add the different concentrations of this compound to the wells. Include a no-drug control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathway
This compound, through its active metabolite H2G-triphosphate, targets the EBV DNA polymerase, an essential enzyme for the replication of the viral genome during the lytic cycle.
These protocols and data provide a comprehensive guide for researchers initiating studies on the in vitro effects of this compound against Epstein-Barr virus. Adherence to these methodologies will ensure the generation of robust and reproducible results.
Valomaciclovir Stearate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of valomaciclovir stearate for use in animal studies, detailing its mechanism of action, available dosage information, and protocols for preclinical research.
This compound is a prodrug of omaciclovir, an acyclic guanosine analogue with potent antiviral activity against a range of herpesviruses. As a DNA polymerase inhibitor, it serves as a critical area of investigation for the treatment of infections caused by Herpes Simplex Virus (HSV) and Epstein-Barr Virus (EBV).
Mechanism of Action
This compound exerts its antiviral effect through its conversion to the active metabolite, omaciclovir. Omaciclovir, a guanosine analogue, inhibits viral DNA synthesis. The process begins with the phosphorylation of omaciclovir by viral thymidine kinase to its monophosphate form. Cellular enzymes then further phosphorylate it to the active triphosphate form. This triphosphate analogue competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand and thus halting viral replication.
Application Note: Quantitative Analysis of Valomaciclovir and its Metabolite Acyclovir in Biological Matrices
Introduction
Valomaciclovir stearate is the L-valyl ester prodrug of the antiviral agent acyclovir.[1] It is designed to increase the oral bioavailability of acyclovir, which is used in the treatment of infections caused by herpes simplex viruses.[1][2] After oral administration, valomaciclovir is rapidly and extensively converted to its active metabolite, acyclovir, in the small intestine and liver.[1] Acyclovir is then phosphorylated to acyclovir triphosphate, which competitively inhibits viral DNA polymerase, thereby terminating the viral DNA chain.[1][3]
Accurate quantification of valomaciclovir (as the active moiety, often measured as valacyclovir) and its primary metabolite, acyclovir, in biological matrices such as plasma is crucial for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.[4][5] This document outlines detailed protocols for the sensitive and robust quantification of these compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely adopted and highly sensitive technique for this purpose.[1][6] Additionally, a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the parent drug is discussed.
Metabolic Pathway of Valomaciclovir
Valomaciclovir is designed as a prodrug to enhance the absorption of acyclovir. Following oral intake, it undergoes rapid enzymatic hydrolysis to yield L-valine and the active drug, acyclovir.[2] Acyclovir is then converted in virus-infected cells to its active triphosphate form.
Caption: Metabolic conversion of this compound to active acyclovir triphosphate.
Primary Analytical Method: LC-MS/MS for Plasma Samples
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying valacyclovir and acyclovir in biological fluids due to its high sensitivity, specificity, and throughput.[7]
Experimental Workflow: Sample Preparation and Analysis
The typical workflow involves sample extraction from the biological matrix, chromatographic separation, and mass spectrometric detection. Protein precipitation is a common, straightforward, and effective extraction technique for plasma samples.[1][8]
Caption: General workflow for plasma sample preparation and LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Quantification
This protocol is a synthesis of validated methods reported in the literature.[1][7]
1. Reagents and Materials:
-
Valacyclovir and Acyclovir reference standards
-
Isotope-labeled internal standards (IS), e.g., Valacyclovir-D4, Acyclovir-D4[1]
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human plasma (blank)
2. Standard and QC Sample Preparation:
-
Prepare primary stock solutions (e.g., 1 mg/mL) of valacyclovir, acyclovir, and their respective internal standards in an appropriate solvent (e.g., methanol or DMSO).[9]
-
Prepare working solutions by serial dilution of the stock solutions.
-
Spike blank human plasma with working solutions to prepare calibration curve (CC) standards and quality control (QC) samples at various concentrations (low, mid, high).
3. Sample Extraction (Protein Precipitation): [1]
-
Pipette 10 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 40 µL of acetonitrile containing the internal standards (e.g., 200 nM Valacyclovir-D4 and Acyclovir-D4).[1]
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 17,000g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to an LC vial for analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
The analysis is typically performed on an HPLC system coupled to a triple quadrupole mass spectrometer.[1]
-
Detection is achieved using positive ion electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.[4][7]
Table 1: Chromatographic Conditions
| Parameter | Condition | Reference |
|---|---|---|
| HPLC Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm) or equivalent | [1] |
| Mobile Phase A | Water with 2 mM Ammonium Acetate and 0.2% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid | [1] |
| Flow Rate | 0.2 - 0.8 mL/min | [1][7] |
| Gradient | A linear gradient appropriate for separating analytes from matrix components | [1] |
| Injection Volume | 10 µL | [1] |
| Column Temp. | Ambient or controlled (e.g., 40°C) |
| Autosampler Temp. | 4°C |[1] |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Valacyclovir | 325.2 | 152.1 / 152.2 | [1][7] |
| Acyclovir | 226.2 | 152.1 / 152.2 | [1][7] |
| Valacyclovir-D4 (IS) | 329.2 | 152.1 | [1] |
| Acyclovir-D4 (IS) | 230.2 | 152.1 |[1] |
5. Method Validation:
-
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[4]
Table 3: Summary of Typical Method Validation Results
| Parameter | Valacyclovir | Acyclovir | Reference |
|---|---|---|---|
| Linearity Range | 2 - 5000 nM (or 5.0 - 1075 ng/mL) | 2 - 5000 nM (or 47.6 - 10225 ng/mL) | [1][7] |
| LLOQ | 2 nM (or 5.0 ng/mL) | 2 nM (or 47.6 ng/mL) | [1][7] |
| Mean Recovery | ~92% | ~84% | [7] |
| Inter/Intra-day Precision | <%15% RSD | <%15% RSD | [4] |
| Inter/Intra-day Accuracy | Within ±15% of nominal | Within ±15% of nominal | [4] |
| Stability | Stable for 24h at 4°C (autosampler), 3 freeze-thaw cycles, and 30 days at -80°C | Stable for 24h at 4°C (autosampler), 3 freeze-thaw cycles, and 30 days at -80°C |[1] |
Secondary Method: Stability-Indicating RP-HPLC
For the analysis of valomaciclovir in bulk drug and pharmaceutical dosage forms, a stability-indicating Reverse Phase HPLC (RP-HPLC) method with UV detection is often suitable.[2][10] This method is crucial for quality control and to ensure the integrity of the drug product by separating the active ingredient from any potential degradation products.[6]
Protocol: RP-HPLC for Bulk Drug and Formulations
1. Instrumentation and Conditions:
-
An HPLC system with a UV detector is required.
Table 4: HPLC Conditions for Valomaciclovir Analysis
| Parameter | Condition | Reference |
|---|---|---|
| HPLC Column | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent | [6][10] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.6 - 6.8) in a 50:50 v/v ratio | [2][10] |
| Flow Rate | 0.5 - 1.0 mL/min | [10][11] |
| Detection | UV at 252 - 254 nm | [10][12] |
| Injection Volume | 20 µL | [10] |
| Temperature | Ambient |[11] |
2. Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2][6]
-
The method must demonstrate the ability to separate the intact valomaciclovir peak from all degradation product peaks.[10]
The LC-MS/MS method detailed here provides a highly sensitive and specific protocol for the simultaneous quantification of valomaciclovir (as valacyclovir) and its active metabolite acyclovir in plasma, making it ideal for pharmacokinetic and clinical research.[1][6] The RP-HPLC method serves as a robust and reliable alternative for quality control and stability testing of the bulk drug and its pharmaceutical formulations.[2] The selection of the appropriate method depends on the specific application, required sensitivity, and the matrix being analyzed.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. actascientific.com [actascientific.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oral Formulation of Valomaciclovir Stearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies for the oral administration of valomaciclovir stearate, a lipophilic prodrug of the antiviral agent valomaciclovir (H2G). Due to the limited publicly available information on specific formulations of this compound, this document presents a well-researched, hypothetical oral suspension formulation based on established principles for lipophilic drugs and similar antiviral prodrugs. Detailed protocols for formulation preparation, in vitro characterization, and in vivo pharmacokinetic evaluation are provided to guide research and development efforts.
Introduction to this compound
This compound is the L-valyl ester and stearic acid diester of the acyclic guanine derivative H2G. This prodrug strategy is designed to enhance the oral bioavailability of the parent compound, H2G, which has demonstrated potent activity against various herpesviruses, including varicella-zoster virus (VZV). The lipophilic nature of the stearate ester aims to improve absorption. However, its poor aqueous solubility presents significant formulation challenges. Clinical trials have utilized an oral suspension of this compound, indicating this as a viable approach for oral delivery.
Proposed Oral Suspension Formulation
An oral suspension is a suitable dosage form for poorly water-soluble drugs like this compound. This formulation strategy allows for uniform dosing and can improve patient compliance, especially for pediatric and geriatric populations. The following table outlines a proposed composition for a research-scale oral suspension of this compound.
Table 1: Proposed Formulation Composition for this compound Oral Suspension (100 mL Batch)
| Component | Role | Proposed Concentration (% w/v) | Quantity for 100 mL | Justification |
| This compound | Active Pharmaceutical Ingredient (API) | 5.0 | 5.0 g | Therapeutically relevant concentration for preclinical studies. |
| Methylcellulose (1500 cP) | Suspending Agent | 1.0 | 1.0 g | Provides viscosity to prevent rapid sedimentation of the API. |
| Sodium Lauryl Sulfate | Wetting Agent | 0.1 | 0.1 g | Reduces the surface tension between the hydrophobic API and the aqueous vehicle, facilitating uniform dispersion. |
| Sorbitol (70% solution) | Sweetening Agent & Vehicle | 40.0 | 40.0 mL | Provides palatability and contributes to the viscosity and density of the vehicle. |
| Sodium Benzoate | Preservative | 0.1 | 0.1 g | Prevents microbial growth in the aqueous formulation. |
| Citric Acid Monohydrate | Buffering Agent | 0.2 | 0.2 g | To maintain a slightly acidic pH (around 4-5) to enhance stability. |
| Sodium Citrate Dihydrate | Buffering Agent | 0.3 | 0.3 g | Works in conjunction with citric acid to form a stable buffer system. |
| Purified Water | Vehicle | q.s. to 100% | q.s. to 100 mL | The primary solvent for the formulation. |
Experimental Protocols
This protocol details the steps for preparing a 100 mL batch of the oral suspension described in Table 1.
Materials and Equipment:
-
This compound powder
-
Methylcellulose
-
Sodium Lauryl Sulfate
-
Sorbitol solution (70%)
-
Sodium Benzoate
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Purified Water
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Homogenizer (e.g., rotor-stator or ultrasonic)
-
pH meter
-
Graduated cylinders and beakers
-
Spatulas
Protocol:
-
Prepare the Vehicle: In a beaker, dissolve the sodium benzoate, citric acid, and sodium citrate in approximately 50 mL of purified water with gentle stirring.
-
Incorporate the Suspending Agent: Slowly sprinkle the methylcellulose onto the surface of the solution while stirring continuously to avoid clumping. Continue stirring until the methylcellulose is fully hydrated and the solution becomes viscous.
-
Prepare the API Slurry: In a separate small beaker, add the sodium lauryl sulfate to about 10 mL of the sorbitol solution and mix until dissolved. Add the this compound powder to this solution and mix to form a smooth, uniform paste. This step ensures the API is adequately wetted.
-
Combine and Homogenize: Gradually add the API slurry to the viscous vehicle from step 2 with continuous stirring.
-
Add Remaining Vehicle Components: Add the remaining sorbitol solution to the mixture.
-
Volume Adjustment: Transfer the suspension to a 100 mL graduated cylinder and add purified water to bring the final volume to 100 mL.
-
Homogenization: Subject the suspension to high-shear homogenization for 5-10 minutes to ensure a fine and uniform dispersion of the API particles.
-
Final pH Check: Measure the pH of the final suspension and adjust if necessary to be within the target range of 4.5 ± 0.5.
-
Storage: Store the suspension in a well-closed, light-resistant container at controlled room temperature.
This protocol is designed to assess the in vitro release profile of this compound from the oral suspension. Given its low aqueous solubility, a dissolution medium containing a surfactant is necessary to achieve sink conditions.
Equipment and Reagents:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution vessels (900 mL)
-
Syringes with filters (e.g., 0.45 µm PVDF)
-
HPLC system with a suitable column (e.g., C18) for quantification of this compound
-
Dissolution Medium: 0.1 N HCl with 0.5% w/v Sodium Lauryl Sulfate (SLS)
-
This compound reference standard
Protocol:
-
Preparation of Dissolution Medium: Prepare 900 mL of 0.1 N HCl and add 4.5 g of SLS. Stir until fully dissolved. De-aerate the medium before use.
-
Apparatus Setup: Set up the USP Apparatus 2 with the paddle speed at 75 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Sample Introduction: Accurately measure a volume of the oral suspension equivalent to a single dose of this compound and introduce it into the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Immediately filter the samples through a 0.45 µm syringe filter to remove undissolved particles.
-
Quantification: Analyze the filtered samples by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Table 2: In Vitro Dissolution Testing Parameters
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 0.1 N HCl with 0.5% SLS |
| Volume | 900 mL |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 75 rpm |
| Sampling Times | 15, 30, 45, 60, 90, 120 min |
This protocol provides a general framework for a preliminary pharmacokinetic study in rats to evaluate the oral absorption of the this compound suspension.
Study Design:
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Groups:
-
Group 1: Oral administration of this compound suspension (e.g., 50 mg/kg)
-
Group 2: Intravenous administration of H2G (the active metabolite) for bioavailability calculation (e.g., 10 mg/kg)
-
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Fasting overnight before dosing is recommended.
Protocol:
-
Dose Preparation: The oral suspension should be well-shaken before administration. The intravenous solution of H2G should be prepared in a suitable vehicle (e.g., saline with a co-solvent if necessary).
-
Dosing: Administer the formulations to the respective groups. For oral administration, use an oral gavage needle. For intravenous administration, use a tail vein injection.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein into heparinized tubes at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of both this compound and its active metabolite, H2G, in the plasma samples.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Calculate the oral bioavailability of H2G from the this compound formulation.
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| F% | Absolute oral bioavailability |
Signaling Pathway and Prodrug Conversion
This compound is a prodrug that is designed to be absorbed in the gastrointestinal tract and then enzymatically converted to the active antiviral agent, H2G. The stearate and valine esters are cleaved by esterases present in the gut and liver.
Conclusion
The development of a stable and effective oral formulation of this compound is crucial for its potential clinical application. The proposed oral suspension formulation and the accompanying protocols provide a solid foundation for researchers to initiate formulation development and preclinical evaluation. Further optimization and characterization studies will be necessary to develop a commercially viable product. These notes are intended to serve as a guide and starting point for such endeavors.
Application Notes and Protocols: Valomaciclovir Stearate Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valomaciclovir stearate is an orally bioavailable prodrug of valomaciclovir, a potent inhibitor of DNA polymerase with significant antiviral activity against various herpesviruses, including Epstein-Barr virus (EBV) and varicella-zoster virus (VZV). Accurate and consistent preparation and storage of stock solutions are critical for obtaining reliable and reproducible results in preclinical and clinical research. This document provides detailed protocols and guidelines for the preparation and storage of this compound stock solutions to ensure their stability and integrity.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₃₃H₅₈N₆O₅ |
| Molecular Weight | 618.86 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO[2] |
Stock Solution Preparation
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
-
This compound powder
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
(Optional) Sonicator or water bath at 37°C
-
Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.19 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
The following table provides the required volume of DMSO to prepare stock solutions of different concentrations from a starting mass of this compound.
| Mass of this compound | Volume of DMSO for 1 mM Solution | Volume of DMSO for 5 mM Solution | Volume of DMSO for 10 mM Solution |
| 1 mg | 1.6159 mL | 0.3232 mL | 0.1616 mL |
| 5 mg | 8.0793 mL | 1.6159 mL | 0.8079 mL |
| 10 mg | 16.1586 mL | 3.2317 mL | 1.6159 mL |
Table based on data from supplier datasheets.[2]
Storage and Stability
Proper storage is crucial to maintain the stability of both the solid compound and the prepared stock solutions.
| Storage Condition | Duration |
| -20°C (long-term) | Up to 3 years[3] |
| 0-4°C (short-term) | Days to weeks[4] |
| Ambient Temperature | Suitable for short-term shipping[4] |
For optimal stability, the solid powder should be stored in a dry, dark place, away from direct sunlight and moisture.[3]
| Storage Condition | Solvent | Duration |
| -80°C | DMSO | Up to 1 year[3] |
| -20°C | DMSO | Up to 1 month[2] |
It is strongly recommended to store stock solutions in single-use aliquots at -80°C to minimize degradation from freeze-thaw cycles.[2]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key processes for preparing and storing this compound stock solutions and the rationale behind these procedures.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Rationale for Ensuring Stock Solution Stability.
Generalized Protocol for Stability-Indicating Assay
While a specific, validated stability-indicating assay for this compound is not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed. This protocol is based on common methods for similar nucleoside analogs and should be validated for its intended use.
To assess the stability of a this compound stock solution over time under specific storage conditions by quantifying the parent compound and detecting any degradation products.
-
This compound stock solution (in DMSO)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, phosphate buffer)
-
Reference standard of this compound
-
Initial Analysis (T=0):
-
Dilute a fresh aliquot of the this compound stock solution to a suitable concentration (e.g., 10-100 µg/mL) using the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Develop a chromatographic method that provides a sharp, well-resolved peak for this compound with a reasonable retention time.
-
Record the peak area and retention time of the parent compound. This will serve as the baseline (100% concentration).
-
-
Stability Study:
-
Store the aliquots of the stock solution under the desired conditions (e.g., -20°C, -80°C, 4°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare and analyze the sample using the same HPLC method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining.
-
Monitor the chromatogram for the appearance of any new peaks, which would indicate degradation products.
-
The stability of the solution is determined by the time it takes for the concentration of the parent compound to decrease to a predetermined threshold (e.g., 90% of the initial concentration).
-
Safety Precautions
-
Handle this compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with the skin.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.
References
Designing Efficacy Studies for Valomaciclovir Stearate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing preclinical and clinical efficacy studies for valomaciclovir stearate, a prodrug of omaciclovir with antiviral activity against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). The protocols and methodologies outlined below are based on established antiviral testing principles and published data on this compound and similar nucleoside analogs.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable prodrug that is converted to omaciclovir. Omaciclovir is then phosphorylated to its active triphosphate form by viral thymidine kinase and subsequently by cellular kinases. Omaciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain and subsequent inhibition of viral replication.
Caption: Mechanism of action of this compound.
Preclinical Efficacy Evaluation
In Vitro Efficacy Studies
Objective: To determine the 50% effective concentration (EC50) of the active metabolite, omaciclovir, against various strains of HSV-1, HSV-2, and VZV, including clinical isolates and acyclovir-resistant strains.
Key Experiments:
-
Plaque Reduction Assay (PRA): The gold standard for quantifying viral infectivity and the effect of antiviral agents.
-
Yield Reduction Assay: Measures the reduction in the total amount of infectious virus produced in the presence of the drug.
Data Presentation: In Vitro Antiviral Activity of Omaciclovir
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Selectivity Index (SI) |
| HSV-1 (Acyclovir-Sensitive) | Vero | PRA | Data not publicly available | Data not publicly available |
| HSV-1 (Acyclovir-Resistant) | Vero | PRA | Data not publicly available | Data not publicly available |
| HSV-2 (Acyclovir-Sensitive) | MRC-5 | PRA | Data not publicly available | Data not publicly available |
| HSV-2 (Acyclovir-Resistant) | MRC-5 | PRA | Data not publicly available | Data not publicly available |
| VZV (Acyclovir-Sensitive) | MRC-5 | PRA | Data not publicly available | Data not publicly available |
| VZV (Acyclovir-Resistant) | MRC-5 | PRA | Data not publicly available | Data not publicly available |
Note: Specific preclinical EC50 values for omaciclovir are not widely published. For context, the EC50 of acyclovir against susceptible VZV strains is typically in the range of 2.06 µM to 6.28 µM[1].
In Vivo Efficacy Studies
Objective: To evaluate the efficacy of orally administered this compound in established animal models of HSV and VZV infection.
Recommended Animal Models:
-
Guinea Pig Model of Genital Herpes (HSV-2): This model closely mimics human disease, including the establishment of latency and spontaneous recurrence, making it ideal for evaluating both acute and suppressive therapy.
-
Mouse Model of Cutaneous Herpes (HSV-1): Useful for assessing the efficacy of antiviral treatment on skin lesions and viral replication in the skin and nervous tissue.
-
SCID-hu Mouse Model for VZV: Due to the high species specificity of VZV, this model, which involves implanting human fetal tissue into immunodeficient mice, is necessary for in vivo evaluation of anti-VZV agents.
Data Presentation: In Vivo Efficacy of this compound
| Animal Model | Virus | Treatment Group | Key Efficacy Endpoint | Result |
| Guinea Pig | HSV-2 | This compound (dose range) | Reduction in lesion scores | Data not publicly available |
| Valacyclovir (comparator) | Data not publicly available | |||
| Placebo | Data not publicly available | |||
| Mouse | HSV-1 | This compound (dose range) | Reduction in viral titers in skin and ganglia | Data not publicly available |
| Valacyclovir (comparator) | Data not publicly available | |||
| Placebo | Data not publicly available | |||
| SCID-hu Mouse | VZV | This compound (dose range) | Inhibition of viral replication in implanted tissue | Data not publicly available |
| Valacyclovir (comparator) | Data not publicly available | |||
| Placebo | Data not publicly available |
Note: Specific in vivo efficacy data for this compound from animal models is not publicly available. Studies with acyclovir in guinea pig models have shown a reduction in the severity and duration of genital lesions[2].
Clinical Efficacy Evaluation (Phase 2)
Objective: To assess the safety and efficacy of different doses of once-daily oral this compound compared to a standard-of-care antiviral in the treatment of acute herpes zoster (shingles) in immunocompetent adults.
Pivotal Study: A randomized, double-blind, active-controlled, multicenter, parallel-group, dose-ranging study (NCT00831103) was conducted to evaluate the safety and efficacy of EPB-348 (this compound) versus valacyclovir.[3]
Data Presentation: Phase 2b Efficacy of this compound in Herpes Zoster [3]
| Efficacy Endpoint | This compound 1,000 mg QD | This compound 2,000 mg QD | This compound 3,000 mg QD | Valacyclovir 1,000 mg TID |
| Time to Complete Rash Crusting by Day 28 (Primary) | Non-inferiority not met | Non-inferior to valacyclovir | Non-inferior and superior to valacyclovir (p < 0.007) | - |
| Time to Rash Resolution by Day 28 | Non-inferior to valacyclovir | Non-inferior to valacyclovir | Not reported | - |
| Time to Cessation of New Lesion Formation | Non-inferiority not met | Non-inferiority not met | Not reported | - |
| Time to Cessation of Pain by Day 120 | No significant difference | No significant difference | Not reported | - |
Experimental Protocols
Protocol: Plaque Reduction Assay for HSV/VZV
Caption: Workflow for a plaque reduction assay.
Methodology:
-
Cell Culture: Plate permissive cells (e.g., Vero for HSV, MRC-5 for VZV) in 6- or 12-well plates and incubate until a confluent monolayer is formed.
-
Drug and Virus Preparation: Prepare serial dilutions of omaciclovir and the viral stock in an appropriate medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus pre-incubated with varying concentrations of the drug. Include a no-drug control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., methylcellulose) containing the corresponding drug concentrations.
-
Incubation: Incubate the plates for 3-7 days, depending on the virus, to allow for plaque formation.
-
Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
Protocol: Guinea Pig Model of Genital Herpes (HSV-2)
Caption: Experimental workflow for the guinea pig model of genital herpes.
Methodology:
-
Animal Handling: Use female Hartley guinea pigs (250-300g).
-
Infection: Anesthetize the animals and gently abrade the vaginal mucosa before inoculating with a known titer of HSV-2.
-
Treatment: Begin oral gavage with this compound, valacyclovir (as a comparator), or a placebo vehicle at a predetermined time post-infection (e.g., 24 or 48 hours). Continue treatment for a specified duration (e.g., 5-7 days).
-
Monitoring and Scoring: Daily, score the severity of genital lesions based on a scale (e.g., 0 = no disease, 1 = redness, 2 = few vesicles, 3 = multiple vesicles, 4 = ulceration).
-
Viral Shedding: Collect vaginal swabs daily to quantify viral shedding by plaque assay or quantitative PCR (qPCR).
-
Systemic Disease: Monitor for weight loss and signs of neurological involvement.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect dorsal root ganglia to quantify latent viral DNA by qPCR. For recurrence studies, monitor the animals for several weeks after the cessation of treatment for the spontaneous reappearance of lesions.
By following these detailed application notes and protocols, researchers can effectively design and execute robust efficacy studies for this compound, contributing to a thorough understanding of its potential as a novel antiviral therapeutic.
References
- 1. In vitro susceptibility of varicella-zoster virus to acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valomaciclovir versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globenewswire.com [globenewswire.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Valomaciclovir Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valomaciclovir stearate is a prodrug of omaciclovir, a nucleoside analog designed to inhibit viral DNA polymerase. Its primary targets are herpes simplex virus (HSV) and varicella-zoster virus (VZV). The stearate moiety is intended to enhance the oral bioavailability of the parent compound. While the clinical development of valomaciclovir was discontinued, the methodologies for evaluating the in vivo efficacy of such antiviral compounds remain critical for the development of new therapeutic agents.
These application notes provide detailed protocols for three widely used animal models to test the efficacy of compounds like this compound against HSV-1, HSV-2, and VZV. Due to the limited availability of public preclinical data for this compound, the quantitative data presented in the tables are representative examples derived from studies with other nucleoside analogs and are intended for illustrative purposes.
Mechanism of Action
This compound, as a nucleoside analog prodrug, is anticipated to follow a mechanism of action similar to other drugs in its class, such as acyclovir and valacyclovir. After oral administration, it is converted to its active form, which then interferes with viral replication.
Caption: Mechanism of action for this compound.
In Vivo Efficacy Models
Mouse Model of Cutaneous Herpes Simplex Virus Type 1 (HSV-1) Infection
This model is widely used to assess the efficacy of antiviral compounds against cutaneous HSV-1 infections, which commonly cause orolabial herpes (cold sores).
Experimental Workflow:
Caption: Workflow for the mouse cutaneous HSV-1 infection model.
Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old, are acclimated for at least one week.
-
Virus: HSV-1 strain (e.g., SC16) is propagated in Vero cells.
-
Infection: Mice are anesthetized, and the dorsal surface of the ear pinna is scarified using a 27-gauge needle. A 10 µL suspension of HSV-1 (e.g., 10^5 Plaque Forming Units, PFU) is applied to the scarified area.
-
Treatment: Treatment with this compound or a vehicle control is initiated 24 hours post-infection. The compound is administered via oral gavage twice daily for 5 consecutive days.
-
Monitoring: Mice are observed daily for the development of herpetic lesions on the ear, which are scored on a scale of 0 to 4 (0 = no lesion, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = necrotic lesion). Survival is also monitored.
-
Endpoint Analysis: On day 8 post-infection, mice are euthanized. The infected ear, ipsilateral dorsal root ganglia, and brain are harvested.
-
Viral Titer Quantification: Tissues are homogenized, and viral titers are determined by plaque assay on Vero cell monolayers or by quantitative PCR (qPCR) for viral DNA.
Representative Data (Illustrative):
| Treatment Group | Mean Lesion Score (Day 5) | Survival Rate (%) | Viral Titer in Ear (log10 PFU/g) |
| Vehicle Control | 3.5 ± 0.5 | 20 | 6.2 ± 0.8 |
| This compound (25 mg/kg) | 1.8 ± 0.6 | 60 | 4.1 ± 0.7 |
| This compound (50 mg/kg) | 0.9 ± 0.4 | 90 | 2.5 ± 0.5 |
| This compound (100 mg/kg) | 0.2 ± 0.1 | 100 | < 1.0 |
Guinea Pig Model of Genital Herpes Simplex Virus Type 2 (HSV-2) Infection
This model is considered the gold standard for studying genital herpes as it closely mimics the human disease, including the establishment of latency and spontaneous recurrence.
Experimental Workflow:
Caption: Workflow for the guinea pig genital HSV-2 infection model.
Protocol:
-
Animals: Female Hartley guinea pigs (300-350 g) are acclimated.
-
Virus: HSV-2 strain (e.g., MS) is used for infection.
-
Infection: The vaginal opening is occluded with a cotton swab, and 0.1 mL of HSV-2 suspension (e.g., 10^5 PFU) is instilled into the vaginal vault. The swab is left in place for 4 hours.
-
Treatment: Oral administration of this compound or vehicle control begins 24 hours post-infection and continues for 7 days (for acute infection) or can be initiated during the latent phase to assess impact on recurrence.
-
Acute Disease Evaluation: Genital lesions are scored daily from day 4 to 14 post-infection on a 0-4 scale (0=no disease, 1=redness, 2=1-3 vesicles, 3=>3 vesicles, 4=ulceration).
-
Recurrence Monitoring: From day 21 to 60, animals are monitored daily for the appearance of recurrent genital lesions. The number of lesion days and the total number of recurrences are recorded.
-
Viral Shedding: Vaginal swabs are collected several times a week to quantify asymptomatic viral shedding by plaque assay or qPCR.
-
Latency Analysis: At the end of the study (e.g., day 60), lumbosacral dorsal root ganglia are harvested to quantify the latent viral DNA load by qPCR.
Representative Data (Illustrative):
| Treatment Group | Mean Acute Lesion Score (Peak) | Total Recurrent Lesion Days (Day 21-60) | Latent Viral DNA in DRG (log10 copies/mg) |
| Vehicle Control | 3.8 ± 0.4 | 12.5 ± 3.1 | 5.8 ± 0.6 |
| This compound (50 mg/kg) | 1.5 ± 0.7 | 5.2 ± 2.5 | 4.1 ± 0.8 |
| This compound (100 mg/kg) | 0.6 ± 0.3 | 2.1 ± 1.8 | 2.9 ± 0.5 |
SCID-hu Mouse Model for Varicella-Zoster Virus (VZV) Infection
Due to the strict human tropism of VZV, this model, which involves implanting human fetal tissue into Severe Combined Immunodeficient (SCID) mice, is necessary for in vivo studies.
Experimental Workflow:
Caption: Workflow for the SCID-hu mouse model of VZV infection.
Protocol:
-
Animals and Tissue: SCID mice are used as hosts. Human fetal dorsal root ganglia (DRG) or skin tissue is implanted under the kidney capsule.
-
Graft Development: The implanted tissue is allowed to mature and vascularize for several weeks.
-
Virus: Cell-associated VZV (e.g., from infected fibroblasts) is used for inoculation.
-
Infection: The human tissue graft is directly inoculated with VZV-infected cells.
-
Treatment: Treatment with this compound or a vehicle control is initiated, for example, 3 days post-infection, to mimic a therapeutic setting.
-
Monitoring: If a reporter virus (e.g., expressing luciferase) is used, viral replication and spread within the graft can be monitored non-invasively using bioluminescence imaging.
-
Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-infection), mice are euthanized, and the human tissue grafts are harvested.
-
Efficacy Evaluation: One portion of the graft is used to determine the viral titer by plaque assay or qPCR. Another portion is fixed for histological analysis to assess tissue damage and viral antigen expression.
Representative Data (Illustrative):
| Treatment Group | Mean Viral Titer in Graft (log10 PFU/g) | Viral Antigen Positive Cells (per field) |
| Vehicle Control | 5.9 ± 0.7 | 85 ± 15 |
| This compound (50 mg/kg) | 3.2 ± 0.9 | 22 ± 8 |
| This compound (100 mg/kg) | 1.8 ± 0.6 | 5 ± 3 |
Disclaimer
The quantitative data presented in the tables are for illustrative purposes only and are based on the expected efficacy of nucleoside analogs in these models. Due to the discontinuation of this compound's development, specific preclinical data is not widely available in published literature. Researchers should establish their own baseline data and appropriate controls for any new compound being tested.
Troubleshooting & Optimization
Technical Support Center: Valomaciclovir Stearate Oral Bioavailability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral bioavailability of valomaciclovir stearate. Given the limited publicly available data on this compound, this guide incorporates principles from the well-studied analogous prodrug, valacyclovir, and general strategies for oral drug delivery of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
This compound is an orally available prodrug of valomaciclovir.[1] Valomaciclovir itself is a nucleoside analog that acts as a DNA polymerase inhibitor, showing broad-spectrum antiviral activity against various herpesviruses, including Epstein-Barr virus (EBV), varicella-zoster virus (VZV), and herpes simplex virus (HSV) types 1 and 2.[1] The stearate moiety is a fatty acid ester intended to enhance the lipophilicity and potentially the oral absorption of the parent compound.[2]
Q2: What is the expected metabolic pathway for this compound to its active form?
As a prodrug, this compound is expected to be rapidly metabolized to its active form, omaciclovir, after oral administration. This conversion likely involves esterases in the intestine and/or liver that hydrolyze the stearate and valine esters.[2] This metabolic activation is a critical step for the drug's efficacy.
Q3: What are the primary challenges anticipated in oral bioavailability studies of this compound?
The primary challenges in studying the oral bioavailability of this compound are likely to be related to its physicochemical properties and the complexities of its prodrug nature. Key challenges include:
-
Low Aqueous Solubility: The stearate component significantly increases lipophilicity, which may lead to poor solubility in gastrointestinal fluids and dissolution-rate-limited absorption.[3][4]
-
Formulation Development: Developing a formulation that ensures adequate dissolution and release of the drug in the gastrointestinal tract is crucial.[3][5]
-
Pre-systemic Metabolism: The conversion of the prodrug to the active form needs to be efficient. Incomplete or variable pre-systemic metabolism can lead to inconsistent drug exposure.[2]
-
Bioanalytical Method Development: Sensitive and specific analytical methods are required to quantify both the prodrug (this compound) and its active metabolite (omaciclovir) in biological matrices.[6]
-
Food Effects: The absorption of lipophilic drugs can be significantly influenced by the presence of food, which can either enhance or hinder bioavailability.[7][8]
Troubleshooting Guides
Issue 1: Low or Inconsistent In Vitro Dissolution
Q: My dissolution results for this compound tablets/capsules are low and variable. What could be the cause and how can I troubleshoot this?
A: Low and variable dissolution is a common issue for poorly soluble drugs. Here are some potential causes and troubleshooting steps:
-
Inadequate Dissolution Medium: The pH and composition of the dissolution medium are critical. This compound's solubility is likely pH-dependent.
-
Troubleshooting: Test a range of dissolution media with different pH values (e.g., simulated gastric fluid pH 1.2, fasted state simulated intestinal fluid pH 6.5, and fed state simulated intestinal fluid pH 5.0). Consider the addition of surfactants (e.g., sodium lauryl sulfate) to the medium to improve wetting and solubilization of the lipophilic compound.[9]
-
-
Formulation Issues: The formulation itself may not be optimized for drug release.
-
Troubleshooting: Evaluate the impact of different excipients. For instance, the type and concentration of disintegrants, binders, and lubricants can significantly affect dissolution.[3] Consider formulation strategies designed for poorly soluble drugs, such as solid dispersions or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][5]
-
-
Particle Size and Solid-State Form: The particle size and crystalline form of the active pharmaceutical ingredient (API) can influence the dissolution rate.
-
Troubleshooting: Characterize the particle size distribution and solid-state form (polymorphism) of the this compound API. Micronization of the API could be explored to increase the surface area for dissolution.[3]
-
Issue 2: Low Oral Bioavailability in Preclinical Animal Models
Q: We are observing very low plasma concentrations of the active metabolite (omaciclovir) after oral administration of this compound in our animal model. What are the potential reasons?
A: Low oral bioavailability can stem from several factors along the absorption and metabolism pathway.
-
Poor Dissolution and Solubility in vivo: The drug may not be dissolving sufficiently in the gastrointestinal tract.
-
Troubleshooting: Revisit the formulation. An enabling formulation, such as a lipid-based system, might be necessary to improve in vivo solubilization.[4]
-
-
Low Permeability: The drug may not be effectively crossing the intestinal epithelium.
-
Pre-systemic Metabolism Issues: The conversion of the prodrug to the active metabolite may be inefficient in the chosen animal model, or the active metabolite could be rapidly metabolized further.
-
Troubleshooting: Analyze plasma samples for both the prodrug (this compound) and the active metabolite (omaciclovir). High levels of the prodrug with low levels of the metabolite may indicate inefficient hydrolysis. Also, investigate potential downstream metabolites of omaciclovir.
-
-
Food Effects: The presence or absence of food can dramatically impact absorption.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₃₃H₅₈N₆O₅ | [14] |
| Molecular Weight | 618.9 g/mol | [14] |
| Solubility | Soluble in DMSO | [15] |
| Appearance | White to off-white solid powder |[1] |
Table 2: Comparative Pharmacokinetic Parameters of Acyclovir and its Prodrug Valacyclovir (Human Data) This table is provided as a reference to illustrate the potential bioavailability enhancement of a valyl-ester prodrug strategy.
| Parameter | Acyclovir (Oral) | Valacyclovir (Oral) | Fold Increase |
|---|---|---|---|
| Bioavailability | 15-30% | ~54% | 2-3x |
| Cmax (after 1000 mg dose) | ~3.3 µg/mL | ~5.6 µg/mL (as acyclovir) | ~1.7x |
| Tmax | ~1.5-2.5 hr | ~1.5 hr | - |
Experimental Protocols
Protocol: Preclinical Oral Bioavailability Study in Rats
This protocol provides a general framework. Specific details may need to be optimized.
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.
-
Formulation: this compound formulated as a suspension in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water).
-
Dosing:
-
Oral (PO) administration via gavage at a target dose (e.g., 20 mg/kg).
-
Intravenous (IV) administration of the active metabolite, omaciclovir, to a separate group of rats for bioavailability calculation.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of the prodrug.
-
Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis (LC-MS/MS Method):
-
Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing an internal standard.
-
Chromatography: Reversed-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Monitor the specific precursor-to-product ion transitions for this compound, omaciclovir, and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Expected metabolic activation pathway of this compound.
Caption: Experimental workflow for a this compound oral bioavailability study.
Caption: Troubleshooting flowchart for low oral bioavailability results.
References
- 1. medkoo.com [medkoo.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Influence of foods on the absorption of antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assessment of acyclovir permeation across cell monolayers in the presence of absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound | C33H58N6O5 | CID 135399823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
Technical Support Center: Optimizing Valomaciclovir Stearate in Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valomaciclovir stearate in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a prodrug of omaciclovir (also known as H2G), a carbocyclic guanosine analog.[1] As a prodrug, this compound is designed to have improved oral bioavailability. In the body, it is converted to its active form, omaciclovir.
The mechanism of action of omaciclovir is similar to that of acyclovir. It is a competitive inhibitor of viral DNA polymerase.[1] The process involves:
-
Selective Phosphorylation: Omaciclovir is preferentially phosphorylated to its monophosphate form by viral thymidine kinase (TK) in infected cells. This selective activation contributes to its low toxicity in uninfected cells.[1]
-
Further Phosphorylation: Cellular enzymes then convert the monophosphate to the active triphosphate form.
-
Inhibition of Viral DNA Polymerase: Omaciclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1]
-
Chain Termination (Partial): Unlike acyclovir, omaciclovir is not an obligate chain terminator but limits chain extension, thus halting viral replication.[1]
Q2: What is the antiviral spectrum of this compound?
This compound, through its active form omaciclovir, is effective against a range of herpesviruses. It has demonstrated potent activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2).[1] It has also shown activity against Epstein-Barr virus (EBV).[1]
Q3: How should I prepare a stock solution of this compound for my in vitro assays?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration will depend on the specific virus, cell line, and assay being used. It is recommended to perform a dose-response experiment to determine the 50% effective concentration (EC50 or IC50) for your specific experimental conditions. A typical starting point for a dose-response curve would be to use a range of concentrations from 0.1 µM to 100 µM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in antiviral activity between experiments. | - Inconsistent cell density at the time of infection. - Variation in virus titer. - Degradation of the compound. | - Ensure consistent cell seeding density and confluency. - Titer the virus stock regularly. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Observed cytotoxicity at expected therapeutic concentrations. | - The cell line used is particularly sensitive to the compound or DMSO. - The compound has a narrow therapeutic index in the chosen cell line. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). - Lower the final DMSO concentration in the culture medium. - Consider using a different cell line. |
| No or low antiviral activity observed. | - The virus strain is resistant to this class of antivirals. - Inefficient conversion of the prodrug to its active form in the specific cell line. - The compound has degraded. | - Test a control sensitive virus strain. - Consider using the active form, omaciclovir, directly if available. - Use a freshly prepared stock solution of the compound. |
Quantitative Data
Table 1: In Vitro Antiviral Activity of Omaciclovir (Active form of this compound)
| Virus | Cell Line | IC50 (µM) | Reference |
| VZV | Not Specified | More potent than Acyclovir | [1] |
| HSV-1 | Not Specified | Comparable to Acyclovir | [1] |
| HSV-2 | Not Specified | Comparable to Acyclovir | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. (Molecular Weight of this compound: 618.86 g/mol )
-
Weigh the required amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This is a general protocol and may require optimization for your specific virus and cell line.
-
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of the experiment.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (≤ 0.1%). Include a no-drug control (vehicle control).
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of this compound (or vehicle control) to the respective wells.
-
Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a plaque reduction assay.
References
Technical Support Center: Valomaciclovir Stearate Aqueous Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with valomaciclovir stearate, focusing on potential stability issues encountered in aqueous solutions.
Disclaimer: Publicly available, detailed quantitative stability data for this compound in aqueous solutions is limited. The following information is based on the general chemical properties of ester prodrugs and established principles of drug stability. The provided data tables are illustrative, and the experimental protocols represent best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is hydrolysis of the stearate ester bond. This chemical degradation pathway results in the formation of valomaciclovir and stearic acid, which can impact the intended biological activity and formulation characteristics of the prodrug.
Q2: What factors can influence the rate of hydrolysis of this compound?
A2: Several factors can significantly influence the rate of hydrolysis, including:
-
pH: Ester hydrolysis is highly pH-dependent. The reaction can be catalyzed by both acid and base. Typically, the stability of ester prodrugs is optimal at a slightly acidic pH (around 4-6).
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is crucial to store stock solutions and experimental samples at appropriate, cool temperatures.
-
Presence of Enzymes: If the aqueous solution contains biological components (e.g., cell culture media, plasma), enzymes such as esterases can significantly accelerate the hydrolysis of the stearate ester.
-
Co-solvents: The type and concentration of co-solvents used to dissolve this compound can affect its stability. While soluble in DMSO, the addition of aqueous buffers can initiate hydrolysis.[1][2]
Q3: How should I prepare and store a stock solution of this compound?
A3: It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO.[1][2] For short-term storage (days to weeks), these solutions should be kept at 0-4°C in a dry, dark environment.[1] For long-term storage (months to years), aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q4: I am observing precipitation in my aqueous experimental solution. What could be the cause?
A4: Precipitation could be due to several factors:
-
Low Aqueous Solubility: this compound itself has poor water solubility. When an organic stock solution is diluted into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded.
-
Hydrolysis Product Precipitation: The hydrolysis of this compound produces stearic acid. Stearic acid has very low solubility in aqueous media and can precipitate out of solution, especially at lower pH values.
Troubleshooting Guide
Issue 1: Rapid Loss of Compound Integrity in Aqueous Solution
| Potential Cause | Troubleshooting Steps |
| pH-mediated Hydrolysis | 1. Determine the pH of your aqueous solution. 2. If possible, adjust the pH to a slightly acidic range (e.g., pH 4-6) where ester stability is generally higher. 3. Prepare fresh solutions immediately before use to minimize the time the compound is in an aqueous environment. |
| Enzymatic Degradation | 1. If working with biological matrices, consider heat-inactivating the matrix to denature esterases (if compatible with your experiment). 2. Alternatively, include an esterase inhibitor in your experimental setup, if permissible. |
| Elevated Temperature | 1. Conduct experiments at the lowest feasible temperature. 2. If experiments must be performed at physiological temperatures (e.g., 37°C), minimize the incubation time. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Variable Prodrug Conversion | 1. The active form is generated upon hydrolysis. Inconsistent hydrolysis rates can lead to variable concentrations of the active compound. 2. Ensure consistent timing between solution preparation and the start of the assay. 3. Prepare a large batch of the final aqueous solution for all concurrent experiments to ensure uniformity. |
| Precipitation of Compound or Hydrolysis Products | 1. Visually inspect your solutions for any signs of precipitation. 2. Consider using a surfactant or other solubilizing agent in your formulation to improve the solubility of both the parent compound and its hydrolysis products (ensure compatibility with your assay). |
Illustrative Stability Data
The following tables present hypothetical stability data for a generic stearate ester prodrug in an aqueous solution to illustrate the impact of pH and temperature.
Table 1: Effect of pH on the Stability of a Stearate Ester Prodrug at 25°C
| pH | Half-life (t½) in hours | % Remaining after 24 hours |
| 2.0 | 10 | 18.9 |
| 4.0 | 150 | 89.2 |
| 6.0 | 120 | 87.1 |
| 7.4 | 25 | 37.8 |
| 9.0 | 5 | 4.7 |
Table 2: Effect of Temperature on the Stability of a Stearate Ester Prodrug at pH 7.4
| Temperature (°C) | Half-life (t½) in hours | % Remaining after 8 hours |
| 4 | 200 | 97.3 |
| 25 | 25 | 79.4 |
| 37 | 8 | 50.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
Storage of Stock Solution: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
-
Preparation of Working Solution: Immediately before use, thaw a single aliquot of the stock solution. Dilute the stock solution to the final desired concentration in your aqueous experimental buffer. It is recommended to add the stock solution to the buffer while vortexing to aid dissolution and prevent immediate precipitation.
-
Use of Working Solution: Use the freshly prepared aqueous solution as quickly as possible to minimize hydrolytic degradation.
Protocol 2: General Method for Assessing Aqueous Stability (Forced Degradation Study)
-
Solution Preparation: Prepare a solution of this compound in a mixture of an organic solvent (e.g., acetonitrile) and the aqueous buffer of interest to ensure initial solubility.
-
Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the solution to 1-2 with HCl and incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Adjust the pH of the solution to 12-13 with NaOH and incubate at a controlled temperature (e.g., 40°C).
-
Neutral Hydrolysis: Use a neutral pH buffer (e.g., pH 7.0) and incubate at a controlled temperature.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot to stop further degradation. For acidic samples, add a corresponding amount of base, and for basic samples, add acid.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of this compound and the appearance of degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life under each condition.
Visualizations
References
Technical Support Center: Valomaciclovir Stearate Viral Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valomaciclovir stearate and encountering potential viral resistance.
Troubleshooting Guide
This guide addresses common issues observed during in vitro and in vivo experiments with this compound, potentially indicating viral resistance.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced antiviral activity in cell culture (Higher EC50 values). | Selection of resistant viral strains. | 1. Sequence the viral DNA polymerase and thymidine kinase (TK) genes to identify mutations. 2. Perform a plaque reduction assay to confirm the resistant phenotype. 3. Consider combination therapy with an antiviral agent that has a different mechanism of action. |
| Treatment failure in animal models despite adequate dosing. | Emergence of resistant virus in vivo. | 1. Isolate the virus from the animal model and perform genotypic and phenotypic resistance testing. 2. Evaluate the pharmacokinetics of this compound in the model to ensure adequate drug exposure. |
| Inconsistent results in antiviral susceptibility assays. | Assay variability or mixed viral populations. | 1. Standardize the plaque assay protocol, including cell density and virus inoculum. 2. Plaque-purify the viral stock to ensure a homogenous population before susceptibility testing. |
| Cross-resistance to other nucleoside analogs observed. | Mutation in a conserved region of the DNA polymerase. | 1. Test the resistant strain against a panel of antiviral agents with different mechanisms of action (e.g., helicase-primase inhibitors) to identify effective alternative therapies. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action of this compound?
This compound is a prodrug of omaciclovir, which is a nucleoside analog.[1] Its active form, omaciclovir triphosphate, acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[2][3][4] This inhibition is selective for the viral polymerase over host cellular DNA polymerases.
Q2: Which viruses is this compound active against?
This compound has shown activity against several herpesviruses, including Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV).[3][4]
Resistance Mechanisms
Q3: How do viral strains develop resistance to this compound?
While specific data on this compound is limited due to its discontinued development, resistance to nucleoside analog DNA polymerase inhibitors typically arises from mutations in the viral genes encoding the drug's targets.[5] The two primary mechanisms are:
-
Mutations in the viral DNA polymerase gene: These are the most common cause of resistance to this class of drugs.[5] Alterations in the enzyme's structure can reduce the binding affinity of the active drug metabolite, allowing the polymerase to continue functioning even in the presence of the inhibitor.
-
Mutations in the viral thymidine kinase (TK) gene: For some herpesviruses, the initial phosphorylation of the nucleoside analog is carried out by a viral TK.[5] Mutations that inactivate or alter the substrate specificity of the viral TK can prevent the drug from being activated to its monophosphate form, thus rendering it ineffective.[5]
Q4: What are the specific mutations known to cause resistance to DNA polymerase inhibitors?
While specific mutations for this compound have not been extensively documented, studies on other herpesvirus DNA polymerase inhibitors have identified key resistance-conferring mutations. These often occur in conserved regions of the DNA polymerase. For example, in Herpes Simplex Virus, mutations in regions II, III, V, and VI of the DNA polymerase have been associated with resistance to acyclovir and related compounds.
Q5: Is cross-resistance with other antiviral drugs a concern?
Yes, cross-resistance is a significant concern. A mutation in the DNA polymerase gene that confers resistance to this compound may also lead to resistance to other nucleoside analogs that target the same enzyme, such as acyclovir and ganciclovir. However, the virus may remain susceptible to drugs with different mechanisms of action, such as foscarnet (a pyrophosphate analog) or helicase-primase inhibitors.
Experimental Protocols
Q6: How can I determine if my viral strain is resistant to this compound?
A combination of phenotypic and genotypic assays is recommended:
-
Phenotypic Assay (Plaque Reduction Assay): This assay directly measures the concentration of the drug required to inhibit viral replication by 50% (EC50). A significant increase in the EC50 value compared to the wild-type virus indicates resistance.
-
Genotypic Assay (Sanger Sequencing): This involves sequencing the viral DNA polymerase and TK genes to identify mutations that have been previously associated with resistance to this class of drugs.
Key Experimental Methodologies
Plaque Reduction Assay
This assay is the gold standard for determining the susceptibility of a viral strain to an antiviral compound.
Methodology:
-
Cell Plating: Seed 6-well plates with a suitable host cell line (e.g., Vero cells for HSV) to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the viral stock.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) and incubate for 1-2 hours to allow for viral adsorption.
-
Drug Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., methylcellulose) containing serial dilutions of this compound. Include a no-drug control.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
Genotypic Resistance Analysis by Sanger Sequencing
This method is used to identify specific mutations in the viral genome that may confer drug resistance.
Methodology:
-
Viral DNA Extraction: Isolate viral DNA from an infected cell culture lysate or a clinical sample.
-
PCR Amplification: Amplify the target genes (viral DNA polymerase and thymidine kinase) using specific primers.
-
PCR Product Purification: Purify the amplified DNA fragments to remove primers and dNTPs.
-
Cycle Sequencing: Perform cycle sequencing reactions using a kit with fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: Separate the sequencing reaction products by capillary electrophoresis.
-
Sequence Analysis: Analyze the resulting electropherogram to determine the nucleotide sequence and compare it to a wild-type reference sequence to identify mutations.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Mutations conferring resistance to viral DNA polymerase inhibitors in camelpox virus give different drug-susceptibility profiles in vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. google.com [google.com]
- 4. DNA polymerase mutations in drug-resistant herpes simplex virus mutants determine in vivo neurovirulence and drug-enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in valomaciclovir stearate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with valomaciclovir stearate.
Troubleshooting Guide
Q1: We are observing high variability in our EC50 values for this compound between experiments. What are the potential causes and solutions?
High variability in 50% effective concentration (EC50) values is a common issue in antiviral assays. Several factors related to the compound, the assay system, and experimental technique can contribute to this problem.
Potential Causes and Troubleshooting Steps:
| Factor | Potential Cause | Recommended Solution |
| Compound Stability | This compound, as a prodrug, may have limited stability in cell culture media. Degradation over the course of the experiment can lead to inconsistent concentrations of the active compound. | - Prepare fresh stock solutions for each experiment. - Minimize the time the compound is in aqueous solutions before being added to the cells. - Consider performing a stability study of the compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) using methods like HPLC.[1][2] |
| Cell Health and Density | Inconsistent cell health, passage number, or seeding density can significantly impact viral replication and drug efficacy. | - Use cells within a consistent and low passage number range. - Ensure a uniform cell monolayer at the time of infection. - Regularly check for mycoplasma contamination. |
| Viral Titer and Inoculum | Variability in the viral stock or the multiplicity of infection (MOI) used can lead to inconsistent results. | - Use a well-characterized and titered viral stock. - Perform a fresh titration of your viral stock regularly. - Ensure a consistent MOI is used across all experiments. |
| Assay Protocol | Minor variations in incubation times, overlay medium composition, or staining procedures can introduce variability. | - Standardize all steps of the assay protocol. - Ensure consistent timing for drug addition, infection, and assay termination. - Use a consistent and well-mixed overlay medium. |
Troubleshooting Workflow for Inconsistent EC50 Values
Caption: Troubleshooting workflow for inconsistent EC50 results.
Q2: Our experiments show high cytotoxicity even at low concentrations of this compound. What could be the reason?
High cytotoxicity can confound the interpretation of antiviral activity. It's crucial to differentiate between true antiviral effects and those caused by cell death.
Potential Causes and Troubleshooting Steps:
| Factor | Potential Cause | Recommended Solution |
| Compound Purity | Impurities in the compound batch could be cytotoxic. | - Verify the purity of your this compound batch using analytical methods like HPLC-MS. - If possible, test a different batch of the compound. |
| Solvent Toxicity | The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations. | - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a solvent control in your experiments to assess its cytotoxicity. |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to the compound or its metabolites. | - Determine the 50% cytotoxic concentration (CC50) of the compound on your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or LDH assay).[3] - Consider using a different, less sensitive cell line if appropriate for your viral model. |
| Prodrug Metabolism | The metabolic conversion of this compound to its active form might produce cytotoxic intermediates in certain cell types. | - Investigate the metabolic profile of the compound in your cell line if possible. - Compare the cytotoxicity of the prodrug with its active metabolite, if available. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug of omaciclovir. In the body, it is converted to its active form, which is analogous to acyclovir triphosphate. The active metabolite inhibits viral DNA synthesis through a multi-step process:
-
Viral Thymidine Kinase Activation: The active metabolite is selectively phosphorylated by a viral thymidine kinase, an enzyme present in virus-infected cells but not in uninfected host cells. This is a key step for its selectivity.[4][5]
-
Conversion to Triphosphate: Host cell kinases further phosphorylate the monophosphate form to a triphosphate.[5][6]
-
Inhibition of Viral DNA Polymerase: The triphosphate form competes with the natural nucleotide (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4][6][7]
-
Chain Termination: Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA replication.[6][8]
Mechanism of Action of Valomaciclovir's Active Metabolite
Caption: Activation and inhibitory pathway of valomaciclovir.
Q2: How should I prepare this compound for in vitro experiments?
This compound is reported to be soluble in DMSO.[9]
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM or 20 mM stock.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in your cell culture medium. Ensure the final DMSO concentration in the medium is non-toxic to your cells (generally below 0.5%).
Data Presentation
The following table summarizes available in vitro antiviral activity and cytotoxicity data for valomaciclovir and related compounds. Note that specific data for this compound is limited in publicly available literature, and empirical determination in your specific assay system is recommended.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Valacyclovir (Acyclovir) | HSV-1 | Vero | 0.1 - 1.0 | >100 | >100 - >1000 | [General Knowledge] |
| Valacyclovir (Acyclovir) | HSV-2 | Vero | 0.2 - 2.0 | >100 | >50 - >500 | [General Knowledge] |
| Valacyclovir (Acyclovir) | VZV | MRC-5 | 1.0 - 4.0 | >100 | >25 - >100 | [General Knowledge] |
| This compound | HSV-1 | Vero | Data not available | Data not available | Data not available | |
| This compound | VZV | Not specified | Data not available | Data not available | Data not available | |
| This compound | EBV | Not specified | Data not available | Data not available | Data not available |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the cell line, viral strain, and assay conditions.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity of this compound against HSV-1
This protocol is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
Materials:
-
Vero cells (or another susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HSV-1 viral stock of known titer
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)
-
Formalin (for fixing)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Include a no-drug control and a solvent (DMSO) control.
-
Infection: When cells are confluent, remove the medium and infect the monolayer with HSV-1 at a low MOI (e.g., 0.01 PFU/cell) to produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells gently with PBS. Add the prepared dilutions of this compound in the overlay medium to the respective wells.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed in the control wells.
-
Staining:
-
Remove the overlay medium.
-
Fix the cells with formalin for 15-20 minutes.
-
Stain the cells with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay for Cytotoxicity
This assay measures cell viability and can be used to determine the CC50 of this compound.
Materials:
-
Vero cells (or the cell line used in antiviral assays)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include cell-only (no drug) and solvent controls.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 2-3 days).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the cell-only control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. glpbio.com [glpbio.com]
Technical Support Center: Valomaciclovir Stearate Cytotoxicity Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cytotoxicity assays for valomaciclovir stearate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available prodrug of valomaciclovir.[1] It is a nucleoside analog that acts as a DNA polymerase inhibitor.[2][3] This mechanism gives it broad-spectrum antiviral activity against various herpesviruses, including Epstein-Barr virus (EBV), varicella-zoster virus (VZV), and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2).[2][3][4]
Q2: How do I prepare a stock solution of this compound for in vitro assays?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the compound in DMSO. For example, to create a 10 mM stock solution, you would dissolve 6.19 mg of this compound (molecular weight 618.86 g/mol ) in 1 mL of DMSO. To enhance solubility, you can gently warm the solution to 37°C and sonicate it.[3] It is recommended to store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[3]
Q3: What cell lines are suitable for cytotoxicity testing of this compound against Herpes Simplex Virus (HSV)?
Several cell lines are commonly used for HSV studies. Primary rabbit kidney cells have been shown to demonstrate viral cytopathic effects (CPE) quickly.[5] Other suitable cell lines include human fetal foreskin, human embryonic lung, and Vero cells.[5] The choice of cell line can significantly impact the results, so it is important to select a line that is relevant to your research objectives.
Q4: What are common cytotoxicity assays to evaluate this compound?
Commonly used cytotoxicity assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) release assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]
-
LDH Assay: This assay measures the activity of LDH, a cytosolic enzyme released into the cell culture medium upon damage to the plasma membrane.[7] The level of formazan formation in the assay is directly proportional to the amount of released LDH.[7]
Q5: How should I handle the lipophilic nature of this compound in aqueous cell culture media?
The stearate moiety makes this compound a lipophilic compound. This can lead to poor solubility and precipitation in aqueous cell culture media. To address this, it is crucial to use a suitable solvent like DMSO for the initial stock solution and then dilute it in the culture medium. When preparing working concentrations, ensure thorough mixing. For some highly lipophilic compounds, the use of a solubilizing agent, such as polysorbate 20, may be necessary to improve dispersion in the culture medium.[8]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | Contamination of culture medium with reducing agents (e.g., phenol red) or serum components. Microbial contamination. Degradation of the MTT solution. | Use fresh, high-quality reagents. Consider using a serum-free medium during the MTT incubation step. Ensure the MTT solution is properly stored and protected from light.[9] Include a "medium only" background control. |
| Incomplete Solubilization of Formazan Crystals | Insufficient solvent volume. Inadequate mixing. Improper solvent composition. | Use a sufficient volume of a suitable solubilizing solution (e.g., DMSO or a solution containing SDS). Ensure thorough mixing by using an orbital shaker or by pipetting up and down.[9] |
| Interference from this compound | The compound may have an intrinsic color or reducing/oxidizing properties that interfere with the assay. | Run a control well with the compound in cell-free medium to measure its intrinsic absorbance. If interference is significant, consider using an alternative cytotoxicity assay. |
| High Variability Between Replicate Wells | Uneven cell seeding density. "Edge effect" in 96-well plates. Pipetting errors. | Ensure a homogenous cell suspension before seeding. To minimize the "edge effect," avoid using the outer wells of the plate or fill them with sterile PBS or water. Practice consistent and accurate pipetting techniques. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Spontaneous LDH Release in Control Cells | Cells are unhealthy or have been handled too roughly. High cell density leading to nutrient depletion and cell death. | Ensure cells are healthy and in the logarithmic growth phase. Handle cells gently during seeding and media changes. Optimize the cell seeding density for your specific cell line. |
| Compound Interference with LDH Activity | This compound or its metabolites may directly inhibit or activate the LDH enzyme. | To check for interference, add the compound to a known amount of LDH enzyme (from a purified source or cell lysate) and measure the activity. If interference is observed, an alternative cytotoxicity assay should be considered. |
| Low Signal-to-Noise Ratio | Insufficient cell number. Short incubation time with the compound. | Optimize the cell seeding density to ensure a sufficient signal. Increase the incubation time with the compound to allow for detectable cytotoxicity. |
| False Negative Results | The compound may not induce membrane leakage characteristic of necrosis, but may be causing apoptosis. | The LDH assay primarily measures necrosis. If apoptosis is the suspected mechanism of cell death, consider using an assay that measures apoptotic markers, such as caspase activity assays. |
Experimental Protocols
Protocol for MTT Assay with this compound
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium.
-
Gently remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol for LDH Cytotoxicity Assay with this compound
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment and Controls:
-
Prepare serial dilutions of this compound as described for the MTT assay.
-
Add the compound dilutions to the cells.
-
Set up the following controls:
-
Untreated Control (Spontaneous LDH release): Cells treated with culture medium only.
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.
-
Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
-
Sample Collection and LDH Reaction:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Absorbance Reading and Calculation:
-
Add 50 µL of the stop solution provided with the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
-
Visualizations
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caption: General Troubleshooting Logic for Cytotoxicity Assays.
References
- 1. Colorimetric lactate dehydrogenase (LDH) assay for evaluation of antiviral activity against bovine viral diarrhoea virus (BVDV) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C33H58N6O5 | CID 135399823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Valomaciclovir Stearate Dosage Adjustment in Immunocompromised Animal Models
Welcome to the technical support center for researchers utilizing valomaciclovir stearate in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the design and execution of experiments involving immunocompromised animal models. Due to the limited publicly available data on this compound, this guide incorporates information on its active moieties and related, well-characterized antiviral prodrugs like valacyclovir to provide a foundational framework for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable prodrug of the antiviral agent omaciclovir. As a nucleoside analog, its primary mechanism of action is the inhibition of viral DNA polymerase, which is crucial for the replication of herpesviruses such as Cytomegalovirus (CMV) and Epstein-Barr virus (EBV).
Q2: There is limited information on this compound. Can I extrapolate dosage from other similar antiviral drugs?
While direct extrapolation is not recommended without initial dose-finding studies, data from other antiviral prodrugs used in similar animal models can provide a valuable starting point. For instance, studies with valacyclovir, a prodrug of acyclovir, have been conducted in murine models of CMV (MCMV) and EBV-associated lymphoproliferative disease (LPD). These studies can offer insights into potential dosing ranges and administration routes. However, it is critical to conduct pilot studies to determine the optimal dose of this compound for your specific animal model and experimental conditions.
Q3: How should I prepare this compound for oral administration in animal models?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO). For oral gavage, a common approach is to first dissolve the compound in a minimal amount of DMSO and then create a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC-Na). Another suggested formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline or phosphate-buffered saline (PBS). It is recommended to perform small-scale formulation tests to ensure stability and homogeneity.
Q4: What are the critical parameters to monitor when establishing a dose for this compound in immunocompromised animals?
When conducting dose-finding studies, it is essential to monitor:
-
Efficacy: Viral load reduction in target organs (e.g., spleen, liver, lungs), prevention of disease progression (e.g., tumor formation in EBV-LPD models), and improvement in survival rates.
-
Toxicity: Monitor for signs of overt toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior. Conduct complete blood counts (CBCs) to check for hematological abnormalities like neutropenia, and perform serum chemistry analysis to assess liver and kidney function.
-
Pharmacokinetics (PK): If possible, measure plasma concentrations of the active metabolite, omaciclovir, to correlate exposure with efficacy and toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (No reduction in viral load or disease progression) | - Insufficient dosage.- Poor oral bioavailability of the formulation.- Rapid metabolism and clearance of the active compound.- Viral resistance (less likely in initial studies). | - Perform a dose-escalation study to identify a more effective dose.- Optimize the formulation to enhance solubility and absorption. Consider alternative vehicles.- Increase dosing frequency based on the pharmacokinetic profile of the active metabolite.- Confirm the antiviral activity of your batch of this compound in vitro. |
| Observed Toxicity (e.g., significant weight loss, neutropenia) | - Dosage is too high.- Vehicle toxicity.- Cumulative toxicity with repeated dosing. | - Reduce the dosage or dosing frequency.- Conduct a vehicle-only control group to rule out vehicle-related toxicity.- Implement "drug holidays" in your dosing schedule if continuous administration is not required for efficacy. |
| High Variability in Experimental Results | - Inconsistent drug formulation and administration.- Variability in the level of immunocompromise among animals.- Inconsistent timing of infection and treatment initiation. | - Ensure the drug formulation is homogenous and administered consistently (e.g., precise gavage technique).- Standardize the method of immunosuppression and verify the immune status of animals before enrollment.- Maintain a strict timeline for infection, treatment initiation, and sample collection. |
Experimental Protocols
Due to the discontinuation of this compound's clinical development, detailed, published experimental protocols are scarce. The following are generalized protocols derived from studies on analogous compounds in relevant immunocompromised animal models. These should be adapted and optimized for this compound through pilot studies.
Protocol 1: Murine Cytomegalovirus (MCMV) Infection Model
This protocol is adapted from studies using valacyclovir to suppress MCMV replication.
-
Animal Model: Immunocompromised mice (e.g., BALB/c mice treated with cyclophosphamide, or SCID mice).
-
Immunosuppression (if applicable): Administer cyclophosphamide at an appropriate dose and schedule to induce neutropenia.
-
Infection: Infect mice with a standardized dose of MCMV (e.g., Smith strain) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Drug Preparation: Prepare this compound for oral administration (see FAQ 3).
-
Dosing: Initiate a dose-finding study with a range of doses. Based on valacyclovir studies, a starting point could be explored in the range of 50-200 mg/kg/day, administered once or twice daily by oral gavage.
-
Monitoring:
-
Monitor animal weight and clinical signs daily.
-
Collect blood samples periodically for CBC and serum chemistry.
-
At defined endpoints, harvest organs (spleen, liver, lungs) to quantify viral load by plaque assay or qPCR.
-
Protocol 2: EBV-Associated Lymphoproliferative Disease (LPD) in SCID Mice
This protocol is based on models of EBV-LPD where antiviral efficacy is assessed.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Induction of LPD: Inject mice intraperitoneally or subcutaneously with human peripheral blood mononuclear cells (PBMCs) from an EBV-seropositive donor or with an EBV-transformed lymphoblastoid cell line (LCL).
-
Drug Preparation: Prepare this compound for oral administration.
-
Dosing: Begin treatment at a predetermined time post-cell injection. A starting dose range, guided by acyclovir studies in similar models, could be in the range of 1-5 mg/mL in the drinking water or equivalent daily oral gavage doses.
-
Monitoring:
-
Monitor for the development of palpable tumors.
-
Measure tumor size regularly using calipers.
-
Monitor animal survival.
-
At the end of the study, collect tumors and other tissues for histological analysis and measurement of EBV DNA load.
-
Quantitative Data Summary
The following tables summarize dosage information from studies using valacyclovir and acyclovir in immunocompromised animal models, which can serve as a reference for designing initial studies with this compound.
Table 1: Valacyclovir Dosage in a Murine CMV (MCMV) Model
| Parameter | Value |
| Animal Model | Latently MCMV-infected mice |
| Drug | Valacyclovir hydrochloride |
| Administration Route | In drinking water |
| Concentration in Water | 1 mg/mL |
| Average Daily Consumption | ~3.7 mg per mouse |
| Human Equivalent Dose | ~10 g/day for a 75 kg adult |
Table 2: Acyclovir Dosage in an EBV-LPD SCID Mouse Model
| Parameter | Value |
| Animal Model | SCID mice injected with LCLs |
| Drug | Acyclovir |
| Administration Route | In drinking water |
| Concentration in Water | 5 mg/mL |
| Estimated Daily Dose | 1,333 - 1,666 mg/kg/day |
| Resulting Mean Plasma Concentration | 6.4 - 10.9 µg/mL |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Preclinical workflow for evaluating this compound.
Caption: Mechanism of action for this compound.
purification methods for valomaciclovir stearate synthesis byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of valomaciclovir stearate. The information is presented in a question-and-answer format to offer direct and actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed in the synthesis of this compound?
A1: During the synthesis of this compound, several byproducts can form, arising from starting materials, side reactions, and incomplete reactions. While specific impurities can vary based on the synthetic route, analogous syntheses of similar antiviral prodrugs, such as valacyclovir and valganciclovir, suggest the following potential byproducts:
-
Unreacted Starting Materials: Residual amounts of the acyclic guanosine derivative, L-valine, and stearic acid may remain.
-
Diastereomers: this compound possesses multiple chiral centers, leading to the potential formation of diastereomeric impurities that may be difficult to separate.
-
Over-esterified Byproducts: Depending on the specific synthetic strategy and protecting group scheme, byproducts with additional valine or stearate moieties may be formed. For instance, a di-valine ester analog has been observed in the synthesis of related compounds.
-
Byproducts from Protecting Groups: If protecting groups are used for the amino or hydroxyl functionalities during synthesis, incomplete deprotection can result in impurities still carrying these groups.
-
Coupling Agent Residues: When coupling agents like dicyclohexylcarbodiimide (DCC) are used for esterification, corresponding urea byproducts (e.g., dicyclohexylurea) can be generated and may co-purify with the product.
Q2: My final product shows a lower than expected purity after initial purification. What are the likely causes and how can I improve it?
A2: Lower than expected purity is a common challenge. The primary causes often relate to the presence of the byproducts listed in Q1. To improve purity, consider the following troubleshooting steps:
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure precise control over the molar ratios of reactants to minimize unreacted starting materials.
-
Temperature and Reaction Time: Optimize these parameters to drive the reaction to completion and minimize side reactions.
-
-
Purification Strategy:
-
Crystallization: this compound may exist in different polymorphic forms, including crystalline and amorphous states.[1] A well-designed crystallization process can be highly effective for purification. Experiment with different solvent systems (e.g., isopropanol, isopropyl acetate) and cooling profiles to enhance selective crystallization of the desired product.[1]
-
Chromatography: Column chromatography is a powerful tool for separating closely related impurities. The choice of stationary and mobile phases is critical.
-
Troubleshooting Workflow for Purity Enhancement
Caption: Troubleshooting workflow for improving the purity of this compound.
Q3: How can I separate the diastereomers of this compound?
A3: The separation of diastereomers can be challenging due to their similar physicochemical properties. However, unlike enantiomers, they have different physical properties, which allows for their separation by non-chiral methods.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method.
-
Column Selection: A high-resolution reverse-phase column (e.g., C18, C8) is a good starting point.
-
Mobile Phase Optimization: A systematic optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or trifluoroacetic acid) is crucial to achieve separation.
-
-
Fractional Crystallization: In some cases, fractional crystallization can be employed. This involves a carefully controlled crystallization process where one diastereomer preferentially crystallizes out of solution. This method often requires significant optimization of solvents and conditions.
Troubleshooting Guides
Issue 1: Presence of Dicyclohexylurea (DCU) in the Final Product
Scenario: You have used dicyclohexylcarbodiimide (DCC) as a coupling agent in your synthesis, and you observe a white, insoluble precipitate in your final product, which you suspect is dicyclohexylurea (DCU).
Troubleshooting Steps:
-
Filtration: DCU is poorly soluble in many common organic solvents. A significant portion can be removed by filtration of the reaction mixture before work-up.
-
Solvent Selection for Crystallization: During the crystallization of your product, choose a solvent system in which this compound is soluble at elevated temperatures but DCU has low solubility.
-
Chromatographic Purification: If DCU persists, column chromatography can be effective. A normal-phase silica gel column is often suitable for separating the less polar DCU from the more polar product.
Issue 2: Incomplete Removal of Protecting Groups
Scenario: Your analytical data (e.g., NMR, Mass Spectrometry) indicates the presence of impurities with masses corresponding to the protected this compound (e.g., with a Boc or Cbz group still attached).
Troubleshooting Steps:
-
Review Deprotection Reaction:
-
Catalyst: Ensure the catalyst (e.g., Palladium on carbon for Cbz group removal) is active and used in the correct amount.
-
Reaction Time and Temperature: The deprotection reaction may require longer reaction times or slightly elevated temperatures to go to completion. Monitor the reaction progress by TLC or HPLC.
-
Hydrogenation Conditions (for Cbz): Ensure adequate hydrogen pressure and efficient stirring for catalytic hydrogenation.
-
-
Purification:
-
Chromatography: The protected intermediate will have different polarity compared to the deprotected product, making chromatographic separation (either normal or reverse-phase) a viable option.
-
Experimental Protocols
General Protocol for Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature to achieve complete dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Slowly cool the solution with stirring. A controlled temperature gradient can promote the formation of larger, purer crystals.[1]
-
Precipitation/Anti-solvent Addition: In some cases, the addition of an anti-solvent (a solvent in which the product is poorly soluble, e.g., isopropyl acetate) can induce precipitation.[1]
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent or the anti-solvent to remove residual impurities.
-
Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 45°C) to remove residual solvents.[1]
General Protocol for HPLC Analysis of Purity
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for analyzing related substances of nucleoside analogs.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a defined period (e.g., 30 minutes).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the purine ring of this compound has strong absorbance (e.g., 254 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
Logical Relationship of Purification Steps
Caption: A typical purification workflow for this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for Common Byproducts
| Impurity Type | Crystallization | Column Chromatography |
| Unreacted Starting Materials | Moderately Effective | Highly Effective |
| Diastereomers | Potentially Effective | Highly Effective |
| Over-esterified Products | Effective | Highly Effective |
| Protected Intermediates | Effective | Highly Effective |
| Coupling Agent Residues (e.g., DCU) | Highly Effective (if insoluble) | Effective |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for your specific synthetic route and laboratory setup. Always adhere to appropriate safety protocols when handling chemicals and performing experiments.
References
minimizing off-target effects of valomaciclovir stearate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of valomaciclovir stearate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug of omaciclovir, a nucleoside analog that acts as a potent inhibitor of viral DNA polymerase.[1][2] Its primary mechanism involves conversion to the active triphosphate form within the cell, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. This incorporation leads to chain termination and inhibition of viral replication.
Q2: What are the potential off-target effects of nucleoside analogs like this compound in cell culture?
As a nucleoside analog, this compound's off-target effects can be multifaceted, primarily stemming from its interaction with host cellular machinery. Potential off-target effects include:
-
Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (Pol γ) can lead to mtDNA depletion, impaired mitochondrial protein synthesis, and subsequent cellular dysfunction.
-
Inhibition of Host Cell DNA Polymerases: While generally more selective for viral polymerases, high concentrations can inhibit host cell DNA polymerases, leading to cytotoxicity.
-
Alteration of Cellular Kinase Activity: The phosphorylation of the prodrug to its active triphosphate form relies on cellular kinases. High concentrations of the drug may saturate these kinases, affecting other cellular phosphorylation events.
-
Induction of Oxidative Stress: Mitochondrial dysfunction can lead to an increase in the production of reactive oxygen species (ROS), causing cellular damage.
-
Induction of Apoptosis: Significant cellular stress or DNA damage can trigger programmed cell death.
Q3: How can I prepare a stock solution of this compound for my cell culture experiments?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are some key considerations for designing an experiment to assess the on-target antiviral activity of this compound while minimizing off-target noise?
-
Dose-Response Curve: Determine the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) in your specific cell line. This will help you identify a therapeutic window where you observe antiviral effects with minimal cytotoxicity.
-
Appropriate Controls: Include uninfected and untreated cells, vehicle-treated cells (to control for DMSO effects), and a positive control antiviral drug with a known mechanism of action.
-
Time-Course Experiment: Evaluate the antiviral effect and cytotoxicity at different time points to understand the kinetics of the drug's action.
-
Cell Line Selection: Use cell lines that are highly permissive to the virus you are studying and are well-characterized for their metabolic and proliferative properties.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive. | Determine the CC50 of this compound in your specific cell line using a cytotoxicity assay (e.g., MTT, LDH). Consider using a less sensitive cell line if possible. |
| Incorrect drug concentration. | Verify the concentration of your stock solution and ensure accurate dilutions. Perform a serial dilution to confirm the dose-response. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used. |
| Contamination of drug stock or culture. | Check for microbial contamination in your cell cultures and drug stock. Prepare a fresh stock solution from a new vial of the compound. |
| Compound instability. | Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment. |
Problem 2: Inconsistent or non-reproducible antiviral activity.
| Possible Cause | Troubleshooting Step |
| Variability in viral titer. | Use a consistent and accurately tittered viral stock for all experiments. Perform a viral plaque assay or TCID50 assay to confirm the titer. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure cell monolayers are at a consistent confluency at the time of infection and treatment. |
| Incomplete drug dissolution. | Ensure the drug is fully dissolved in DMSO before preparing working solutions. Vortex or sonicate briefly if necessary. |
| Timing of drug addition. | Standardize the time of drug addition relative to viral infection (e.g., pre-treatment, co-treatment, post-treatment). |
Problem 3: Suspected off-target effects are confounding the results.
| Possible Cause | Troubleshooting Step |
| Mitochondrial toxicity. | Perform a mitochondrial toxicity assay to measure mtDNA content or mitochondrial protein expression. |
| Induction of oxidative stress. | Measure the levels of reactive oxygen species (ROS) in treated cells using a fluorescent probe-based assay. |
| Apoptosis induction. | Perform a caspase activation assay (e.g., Caspase-3/7) to determine if the drug is inducing programmed cell death. |
| Inhibition of host cell DNA synthesis. | Measure the incorporation of a labeled nucleoside (e.g., BrdU or EdU) into cellular DNA in the presence of the drug. |
Quantitative Data Summary
Table 1: Illustrative Cytotoxicity (CC50) and Antiviral Efficacy (EC50) of Acyclovir in Vero Cells
| Parameter | Value (µg/mL) | Reference |
| CC50 (Vero cells) | 617.00 | [3] |
| EC50 (HSV-1 in Vero cells) | 0.20 | [3] |
| Selectivity Index (SI = CC50/EC50) | 3085 | [3] |
Table 2: Illustrative Mitochondrial Toxicity of Nucleoside Analogs in HepG2 Cells
| Compound (Concentration) | mtDNA Content (% of Control after 15 days) | Reference |
| Zidovudine (AZT) (10 µM) | ~40% | [4] |
| Zalcitabine (ddC) (1 µM) | ~20% | [4] |
| Lamivudine (3TC) (100 µM) | ~90% | [4] |
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle controls (medium with the highest DMSO concentration) and untreated controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using non-linear regression analysis.
Mitochondrial DNA (mtDNA) Content Assay (qPCR-based)
This protocol is for assessing the effect of this compound on mitochondrial DNA content.
Materials:
-
24-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Seed cells in 24-well plates and treat with different concentrations of this compound for an extended period (e.g., 7-14 days), changing the medium and drug every 2-3 days.
-
Harvest the cells and extract total DNA using a commercial kit.
-
Perform qPCR using primers for both the mitochondrial and nuclear genes.
-
Calculate the relative amount of mtDNA by normalizing the Ct value of the mitochondrial gene to the Ct value of the nuclear gene (ΔCt method).
-
Compare the relative mtDNA content in treated cells to that in untreated control cells.
Reactive Oxygen Species (ROS) Detection Assay
This protocol is for measuring intracellular ROS levels.
Materials:
-
Black, clear-bottom 96-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFDA) or similar ROS-sensitive probe
-
Positive control for ROS induction (e.g., H2O2)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with warm PBS.
-
Load the cells with the ROS-sensitive probe (e.g., 10 µM DCFDA) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/535 nm for DCFDA) using a fluorescence microplate reader.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: this compound mechanism of action and potential off-target pathways.
References
- 1. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Valomaciclovir Stearate for Epstein-Barr Virus: An In Vivo Efficacy Comparison
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-Epstein-Barr virus (EBV) activity of valomaciclovir stearate and its alternatives. Due to the limited availability of direct comparative preclinical studies involving this compound for EBV-associated lymphoproliferative disease (LPD), this guide synthesizes available clinical data for this compound in infectious mononucleosis and compares it with preclinical in vivo data for acyclovir and ganciclovir in established animal models of EBV-LPD.
Executive Summary
Comparative Efficacy Data
The following tables summarize the available quantitative data from both clinical and preclinical studies to facilitate a comparison of the anti-EBV activity of this compound and its alternatives.
Table 1: Clinical Efficacy of this compound in Infectious Mononucleosis
| Drug | Study Population | Dosage | Key Findings | Reference |
| This compound | Patients with acute infectious mononucleosis (≥15 years old) | 4 g/day for 21 days | Significant decrease in median EBV load in the oral compartment versus placebo. A significantly greater proportion of treated individuals had at least a 2-log10 decrease in viral load in the oral compartment. | [1] |
Table 2: Preclinical In Vivo Efficacy of Acyclovir and Ganciclovir in a SCID Mouse Model of EBV-Associated Lymphoproliferative Disease
| Drug | Animal Model | Treatment Regimen | Key Findings | Reference |
| Acyclovir | SCID mice inoculated with EBV-transformed human lymphoblastoid cell lines (LCLs) | Not specified | Did not inhibit the growth of wild-type LCLs. | [3][4] |
| Ganciclovir | SCID mice with EBV-positive epithelial cell tumors | In combination with chemotherapy | Sensitizes EBV-positive tumor cells to its cytotoxic effects. | [5] |
| Ganciclovir | In vitro study | 15 µM | More effective at preventing the release of infectious EBV from irradiated B-lymphoblastoid cell lines compared to acyclovir. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Clinical Trial of this compound in Infectious Mononucleosis
-
Study Design: A randomized, placebo-controlled, double-blind, single-center proof-of-concept study.
-
Participants: Otherwise healthy subjects aged 15 years or older with a clinical diagnosis of primary infectious mononucleosis, confirmed by laboratory tests (positive for anti-EBV VCA IgM and negative for anti-EBV EBNA1 IgG).
-
Intervention: Participants were randomized to receive either 4 grams of valomaciclovir (2 grams BID) or a placebo for 21 days.
-
Monitoring: Clinical findings, clinical lab tests, EBV viral loads (in blood and oral washings), and EBV antibody titers were obtained at each clinic visit (twice a week for 3 weeks, then weekly for 3 weeks).
-
Primary Outcome: Evaluation of the anti-EBV activity of valomaciclovir.[6]
SCID Mouse Model of EBV-Associated Lymphoproliferative Disease
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Induction: Mice are injected intraperitoneally with EBV-transformed human lymphoblastoid cell lines (LCLs) or peripheral blood mononuclear cells from EBV-seropositive donors. This leads to the development of EBV-positive B-cell lymphoproliferative disease.[3][7][8]
-
Treatment Administration: Antiviral agents such as acyclovir or ganciclovir can be administered to the mice, typically through intraperitoneal injection or in drinking water, to evaluate their effect on tumor growth and animal survival.
-
Efficacy Assessment: Tumor development is monitored by palpation and measurement of abdominal girth. The primary endpoints are typically tumor incidence, tumor growth rate, and overall survival of the mice. Viral load in tumors and peripheral blood can also be quantified using PCR.[3][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental procedures relevant to the in vivo validation of anti-EBV drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Suppression of EBV release from irradiated B lymphoblastoid cell-lines: superior activity of ganciclovir compared with acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epstein-Barr Virus Lytic Infection Contributes to Lymphoproliferative Disease in a SCID Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Therapies based on targeting Epstein‐Barr virus lytic replication for EBV‐associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Epstein-Barr virus, B cell lymphoproliferative disease, and SCID mice: modeling T cell immunotherapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epstein-Barr virus induces aggressive lymphoproliferative disorders of human B cell origin in SCID/hu chimeric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epstein-Barr virus lytic infection contributes to lymphoproliferative disease in a SCID mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Valomaciclovir Stearate and Ganciclovir for Epstein-Barr Virus (EBV) Infections
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both valomaciclovir stearate and ganciclovir have demonstrated activity against Epstein-Barr virus, primarily by inhibiting viral DNA replication. Ganciclovir, and its oral prodrug valganciclovir, have been more extensively studied in the context of EBV-associated complications, particularly in immunocompromised patient populations such as transplant recipients. This compound, a prodrug of penciclovir, has shown promise in treating acute infectious mononucleosis, a common manifestation of primary EBV infection. The choice between these agents would likely depend on the clinical setting, the patient's immune status, and the specific EBV-related condition being treated.
Data Presentation: Efficacy and Safety
The following tables summarize the available quantitative data from clinical studies on this compound and ganciclovir/valganciclovir in the context of EBV infections.
Table 1: Efficacy of this compound in EBV-Associated Infectious Mononucleosis
| Study (ClinicalTrial.gov ID) | Patient Population | Intervention | Key Efficacy Outcomes | Reference |
| Phase I/II Randomized, Placebo-Controlled, Double-Blind Trial (NCT00575185) | Patients (≥15 years old) with acute infectious mononucleosis | Valomaciclovir 4 g/day for 21 days (n=11) vs. Placebo (n=10) | - Faster clinical improvement in the valomaciclovir group (slope of physical exam/symptoms scores). - Significant decrease in median EBV load in the oral compartment versus placebo. - Significantly greater proportion of patients with at least a 2-log10 decrease in oral EBV viral load. | [1][2] |
Table 2: Efficacy of Ganciclovir and Valganciclovir in EBV Infections
| Study | Patient Population | Intervention | Key Efficacy Outcomes | Reference |
| Randomized, Double-Blind, Placebo-Controlled Study | 26 men with or without HIV | Valganciclovir 900 mg daily for 8 weeks | - Reduced proportion of days with EBV detected in oropharyngeal secretions from 61.3% to 17.8% (p < .001). - Reduced quantity of virus detected by 0.77 logs (p < .001). | [3][4][5][6][7][8][9] |
| Retrospective Study | Children with EBV-associated infectious mononucleosis | Ganciclovir vs. Acyclovir | - Total effective rate of 92.19% for ganciclovir vs. 73.44% for acyclovir (p < 0.05). - EBV-DNA negative conversion rate of 81.25% for ganciclovir vs. 60.93% for acyclovir (p < 0.05). | [10] |
| Case-Control Study | Renal transplant recipients | Ganciclovir or Acyclovir prophylaxis | - For every 30 days of ganciclovir treatment, the risk of post-transplant lymphoproliferative disorder (PTLD) during the first year was lower by 38% (OR=0.62). | [11][12] |
Table 3: Comparative Safety Profile
| Adverse Events | This compound | Ganciclovir/Valganciclovir |
| Common | Not well-documented in the provided results. | Pyrexia, diarrhea, leukopenia, nausea, anemia, asthenia, headache, cough, dyspnea, abdominal pain, decreased appetite.[13] |
| Serious | Not well-documented in the provided results. | Granulocytopenia, anemia, thrombocytopenia, pancytopenia, temporary or permanent inhibition of spermatogenesis, suppression of fertility, potential for birth defects and cancers.[13] |
Experimental Protocols
This compound for Infectious Mononucleosis (NCT00575185)
-
Study Design: A randomized, placebo-controlled, double-blind, single-center proof-of-concept study.[3]
-
Participants: Otherwise healthy subjects aged 15 years or older with a clinical diagnosis of primary infectious mononucleosis, confirmed by the presence of anti-EBV VCA IgM antibody and absence of anti-EBV EBNA1 IgG antibody.[3]
-
Intervention: Participants were randomized to receive either valomaciclovir (2 grams twice daily for a total of 4 grams per day) or a matching placebo for 21 days.[3]
-
Assessments: Clinical findings, clinical laboratory tests, EBV viral loads, and EBV antibody titers were obtained at clinic visits twice a week for the first 3 weeks, and then weekly for the following 3 weeks.[3]
-
Primary Outcome Measures: The primary outcome was the anti-EBV activity of valomaciclovir.[3]
Valganciclovir for Suppression of Oral EBV Shedding
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.[5]
-
Participants: 26 men, including some with HIV infection.[5]
-
Intervention: Participants received oral valganciclovir (900 mg daily) or a matching placebo for 8 weeks, followed by a 2-week washout period, and then crossed over to the other treatment for 8 weeks.[5][6][7][8][9]
-
Assessments: Oropharyngeal swabs were collected daily to quantify EBV DNA by real-time PCR.[5]
-
Primary Outcome Measures: The proportion of days with detectable EBV shedding and the quantity of EBV shed.[5]
Signaling Pathways and Mechanisms of Action
Ganciclovir Mechanism of Action against EBV
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine. Its antiviral activity against EBV is dependent on its conversion to the active triphosphate form. This process is initiated by the EBV-encoded protein kinase (EBV-PK), which catalyzes the initial monophosphorylation of ganciclovir. Cellular kinases then further phosphorylate it to the diphosphate and triphosphate forms. Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[1][4][13][14][15]
Caption: Ganciclovir's activation and inhibition of EBV DNA synthesis.
This compound Mechanism of Action against EBV
This compound is a prodrug of valomaciclovir, which is the L-valine ester of penciclovir. After oral administration, this compound is rapidly converted to penciclovir. Similar to ganciclovir, penciclovir requires phosphorylation to its active triphosphate form to exert its antiviral effect. This phosphorylation is also initiated by a viral kinase, likely the EBV protein kinase, followed by cellular enzymes. Penciclovir triphosphate then competitively inhibits the EBV DNA polymerase, leading to the termination of viral DNA chain elongation.
Caption: this compound's conversion and inhibition pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating an antiviral agent for EBV infection, based on the protocols of the cited studies.
Caption: General workflow for an antiviral clinical trial in EBV infection.
References
- 1. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Epstein-Barr virus (EBV)-encoded protein kinase, EBV-PK, but not the thymidine kinase (EBV-TK), is required for ganciclovir and acyclovir inhibition of lytic viral production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valganciclovir for the Suppression of Epstein-Barr Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Valganciclovir for the suppressio... preview & related info | Mendeley [mendeley.com]
- 8. researchgate.net [researchgate.net]
- 9. Valganciclovir for the Suppression of Epstein-Barr Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Difference between Acyclovir and Ganciclovir in the Treatment of Children with Epstein–Barr Virus-Associated Infectious Mononucleosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganciclovir and Acyclovir Reduce the Risk of Post‐Transplant Lymphoproliferative Disorder in Renal Transplant Recipients | Semantic Scholar [semanticscholar.org]
- 12. Ganciclovir and acyclovir reduce the risk of post-transplant lymphoproliferative disorder in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. journals.asm.org [journals.asm.org]
- 15. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for Ganciclovir and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Valomaciclovir Stearate vs. Penciclovir in Herpesvirus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of valomaciclovir stearate and penciclovir, two antiviral agents developed for the treatment of herpesvirus infections. Due to the discontinuation of this compound's clinical development, direct head-to-head comparative studies with penciclovir are unavailable. This guide, therefore, synthesizes the existing clinical and preclinical data for both compounds to offer an objective comparison for research and drug development professionals.
At a Glance: Key Differences and Similarities
| Feature | This compound | Penciclovir |
| Drug Class | Nucleoside analogue DNA polymerase inhibitor | Nucleoside analogue DNA polymerase inhibitor |
| Prodrug/Active Form | Prodrug of omaciclovir | Active drug (also the active metabolite of famciclovir) |
| Mechanism of Action | Inhibition of viral DNA polymerase | Inhibition of viral DNA polymerase |
| Primary Indications Studied | Herpes zoster, Infectious Mononucleosis (Epstein-Barr virus) | Herpes labialis (cold sores) |
| Development Status | Discontinued (Phase II)[1] | Approved and marketed |
Mechanism of Action
Both this compound's active form, omaciclovir, and penciclovir are acyclic guanosine analogues that target viral DNA synthesis.[1] Their mechanism relies on selective activation within virus-infected cells, leading to the inhibition of viral DNA polymerase.
Upon entering a herpesvirus-infected cell, both omaciclovir and penciclovir are phosphorylated by viral thymidine kinase to their respective monophosphates. Cellular enzymes then further phosphorylate these to the active triphosphate forms. These triphosphates act as competitive inhibitors of the viral DNA polymerase, and their incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[1][2]
References
Valomaciclovir Stearate: A Comparative Analysis of Cross-Resistance with Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of valomaciclovir stearate and its cross-resistance profile with other nucleoside analogs used in the treatment of herpesvirus infections. The information is supported by established principles of antiviral resistance and data from studies on related compounds, presented in a structured format for objective evaluation.
This compound is a prodrug of valomaciclovir, a nucleoside analog designed to inhibit herpesvirus DNA polymerase. Its mechanism of action is analogous to established antiviral agents like acyclovir, relying on initial phosphorylation by the viral thymidine kinase (TK) for its activation. This dependence on viral TK is a key determinant of its cross-resistance profile with other nucleoside analogs.
Mechanisms of Resistance and Cross-Resistance
Resistance to nucleoside analogs in herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), primarily arises from mutations in two key viral enzymes:
-
Thymidine Kinase (TK): The most common mechanism, accounting for approximately 95% of resistance in clinical isolates, involves mutations in the viral TK gene.[1][2] These mutations can lead to either a complete deficiency of the enzyme or the production of an altered TK with reduced affinity for the nucleoside analog, thereby preventing its initial phosphorylation and activation.
-
DNA Polymerase: Less frequently, mutations can occur in the viral DNA polymerase gene. These alterations can reduce the affinity of the polymerase for the activated triphosphate form of the drug, hindering its ability to inhibit viral DNA synthesis.
Cross-resistance among nucleoside analogs is a significant clinical concern. Strains of HSV or VZV that have developed resistance to one nucleoside analog, such as acyclovir, due to TK deficiency or alteration, will almost invariably exhibit cross-resistance to other nucleoside analogs that also require TK for activation.[1][2] This is because the initial and essential activation step is bypassed in these resistant strains.
Given that valomaciclovir requires phosphorylation by viral thymidine kinase, it is highly anticipated to demonstrate cross-resistance with other TK-dependent nucleoside analogs in strains harboring mutations in the TK gene.
Comparative Data on Antiviral Activity
While direct comparative studies on the cross-resistance of this compound against a panel of resistant viral strains are not extensively available in published literature, the following table summarizes the 50% inhibitory concentration (IC50) values for acyclovir and penciclovir against wild-type and resistant HSV strains from published studies. This data serves as a reference to understand the magnitude of resistance conferred by specific mutations and the expected cross-resistance patterns.
| Antiviral Agent | Virus Strain | Genotype (Resistance Mechanism) | IC50 (µg/mL) | Fold Increase in Resistance | Reference |
| Acyclovir | HSV-1 (Wild-Type) | TK-positive, DNA Pol-wild-type | 0.1 - 1.0 | - | [3][4] |
| HSV-1 (Resistant) | TK-deficient | > 160 | > 160 | [3] | |
| HSV-2 (Wild-Type) | TK-positive, DNA Pol-wild-type | 0.5 - 2.0 | - | [4] | |
| HSV-2 (Resistant) | TK-deficient | > 100 | > 50 | [5] | |
| Penciclovir | HSV-1 (Wild-Type) | TK-positive, DNA Pol-wild-type | 0.2 - 1.5 | - | [4][5] |
| HSV-1 (Resistant) | TK-deficient | > 100 | > 66 | [5] | |
| HSV-2 (Wild-Type) | TK-positive, DNA Pol-wild-type | 0.8 - 3.0 | - | [4] | |
| HSV-2 (Resistant) | TK-deficient | > 61 | > 20 | [5] |
Note: IC50 values can vary depending on the cell line and assay conditions used.
Experimental Protocols
The standard method for determining the in vitro susceptibility of herpesviruses to antiviral drugs is the Plaque Reduction Assay (PRA) .
Plaque Reduction Assay (PRA) Protocol
1. Cell Culture and Virus Preparation:
-
A susceptible cell line (e.g., Vero, MRC-5) is cultured to form a confluent monolayer in 6-well or 12-well plates.
-
Viral stocks of known titer (plaque-forming units per mL) are prepared. This includes wild-type (drug-sensitive) strains and well-characterized drug-resistant strains.
2. Antiviral Compound Preparation:
-
This compound and other comparator nucleoside analogs are dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial dilutions of the antiviral agents are prepared in cell culture medium.
3. Infection and Treatment:
-
The cell monolayers are infected with a standardized amount of virus (typically 50-100 PFU per well).
-
After a 1-hour adsorption period, the viral inoculum is removed.
-
The cell monolayers are then overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing the various concentrations of the antiviral drug. A drug-free control is always included.
4. Incubation and Plaque Visualization:
-
The plates are incubated at 37°C in a CO2 incubator for 2-4 days, allowing for the formation of viral plaques (localized areas of cell death).
-
After incubation, the cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet) to visualize the plaques.
5. Data Analysis:
-
The number of plaques in each well is counted.
-
The concentration of the antiviral drug that reduces the number of plaques by 50% compared to the drug-free control is determined and expressed as the IC50 value.
-
The fold-resistance is calculated by dividing the IC50 of the drug for the resistant strain by the IC50 for the wild-type strain.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of TK-dependent nucleoside analogs and the workflow for assessing cross-resistance.
Caption: Mechanism of action and resistance for TK-dependent nucleoside analogs.
Caption: Experimental workflow for Plaque Reduction Assay (PRA).
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the DNA Polymerase Inhibitory Activity of Valomaciclovir Stearate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of valomaciclovir stearate, a DNA polymerase inhibitor, with alternative antiviral agents. It includes a review of its mechanism of action, comparative in vitro inhibitory data, clinical efficacy, and detailed experimental protocols to assist researchers in evaluating its potential.
Introduction to this compound
This compound is an orally available prodrug of the nucleoside analog omaciclovir.[1] It is classified as a DNA polymerase inhibitor with a spectrum of activity against several herpesviruses, including Herpes Simplex Virus 1 (HSV-1), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV).[1][2] Its development aimed to provide an effective therapeutic option for infections such as acute herpes zoster (shingles).[3] Like other drugs in its class, its antiviral effect relies on its conversion to an active triphosphate form within virus-infected cells.
Mechanism of Action
The antiviral activity of this compound is initiated through a multi-step intracellular conversion process.
-
Prodrug Conversion: this compound is hydrolyzed to its active moiety, omaciclovir.
-
Viral Enzyme Activation: In a virus-infected cell, a virus-specific enzyme, such as thymidine kinase (TK), selectively phosphorylates omaciclovir into omaciclovir monophosphate.[4] This initial step is critical for the drug's selectivity, as this phosphorylation occurs to a much lesser extent in uninfected host cells.[4]
-
Cellular Kinase Conversion: Host cell kinases further phosphorylate the monophosphate form into the active omaciclovir triphosphate.[4]
-
DNA Polymerase Inhibition: Omaciclovir triphosphate, being a structural analog of deoxyguanosine triphosphate (dGTP), acts as a competitive inhibitor of the viral DNA polymerase.[1][5] It competes with the natural dGTP for incorporation into the elongating viral DNA strand.
-
Chain Termination: Upon incorporation into the viral DNA, the structure of omaciclovir lacks the necessary 3'-hydroxyl group, leading to the immediate termination of DNA chain elongation.[3] This effectively halts viral replication.[1]
Comparative Analysis
In Vitro DNA Polymerase Inhibitory Activity
The potency of nucleoside analog antivirals is quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against the target viral DNA polymerase. A lower value indicates higher potency. The table below compares the reported inhibitory activities of the active triphosphate forms of several common antivirals.
Note: Despite a thorough literature search, specific Ki or IC50 values for omaciclovir triphosphate against viral DNA polymerases were not publicly available at the time of this guide's compilation. This represents a key data gap for direct in vitro comparison.
| Active Compound | Target Enzyme | Ki or IC50 (µM) | Reference(s) |
| Omaciclovir Triphosphate | VZV / HSV DNA Polymerase | Data Not Available | |
| Acyclovir Triphosphate | HSV-1 DNA Polymerase | Ki: 0.03 - 0.07 | [6][7] |
| HSV-2 DNA Polymerase | Ki: 0.07 | [6][7] | |
| EBV DNA Polymerase | Ki: 9.8 | [8] | |
| Penciclovir Triphosphate | HSV-1 DNA Polymerase | Ki: 8.5 | [6][7] |
| HSV-2 DNA Polymerase | Ki: 5.8 | [6][7] | |
| Ganciclovir Triphosphate | CMV DNA Polymerase | IC50: 0.01 | [9][10] |
Clinical Efficacy Comparison for Herpes Zoster
Clinical trials provide essential data on a drug's performance in patients. A key study compared the efficacy of different once-daily doses of valomaciclovir (EPB-348) with the standard three-times-daily regimen of valacyclovir for the treatment of acute herpes zoster in immunocompetent adults.
| Parameter | Valomaciclovir (2,000 mg QD) | Valomaciclovir (3,000 mg QD) | Valacyclovir (1,000 mg TID) | Outcome | Reference |
| Time to Complete Rash Crusting | Met non-inferiority criteria | Met non-inferiority criteria | Standard of Care | The 3,000 mg dose significantly shortened the time to crusting compared to valacyclovir. | [10] |
| Time to Cessation of Pain | Did not meet non-inferiority | Did not meet non-inferiority | Standard of Care | No significant difference was observed between any of the treatment groups. | [10] |
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of a compound against a purified viral DNA polymerase. The assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a synthetic DNA template-primer.
Materials:
-
Purified recombinant viral DNA polymerase
-
Synthetic template-primer DNA (e.g., poly(dC)-oligo(dG))
-
Reaction buffer (containing Tris-HCl, MgCl2, dithiothreitol, KCl)
-
Unlabeled dATP, dCTP, dTTP
-
Radiolabeled dGTP (e.g., [³H]dGTP)
-
Test inhibitor (e.g., omaciclovir triphosphate) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. Each tube should contain the reaction buffer, template-primer, unlabeled dNTPs, and a specific concentration of the test inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each tube. Include a control reaction with no inhibitor.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold trichloroacetic acid (TCA). This precipitates the newly synthesized DNA.
-
DNA Precipitation and Collection: Keep the tubes on ice to allow for complete precipitation. Collect the precipitated DNA by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with cold TCA and then with ethanol to remove unincorporated radiolabeled dGTP.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a DNA polymerase inhibitor that, through its active form omaciclovir triphosphate, functions via competitive inhibition and subsequent chain termination of viral DNA replication. Clinical data indicates that a once-daily regimen is non-inferior to a standard three-times-daily valacyclovir regimen for rash healing in herpes zoster, offering a potential advantage in dosing convenience. However, a critical gap remains in the publicly available data regarding its direct in vitro inhibitory potency (Ki or IC50) against viral DNA polymerases, which prevents a complete quantitative comparison with established agents like acyclovir and penciclovir at the enzymatic level. Further research is warranted to elucidate these biochemical parameters and fully define its therapeutic profile.
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Acyclovir triphosphate inhibits the diagnostic polymerase chain reaction for cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ganciclovir triphosphate | CymitQuimica [cymitquimica.com]
A Comparative Analysis of the Pharmacokinetics of Valomaciclovir Stearate and Valacyclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two antiviral prodrugs: valomaciclovir stearate and the established therapeutic, valacyclovir. The information presented is intended to support research and development efforts in the field of antiviral therapies.
Executive Summary
Valacyclovir, a prodrug of acyclovir, is a well-characterized antiviral agent with proven efficacy against herpesviruses. Its pharmacokinetic advantage over acyclovir lies in its enhanced oral bioavailability. This compound is a developmental prodrug of omaciclovir, also designed to improve oral delivery and therapeutic efficacy. While extensive pharmacokinetic data for valacyclovir is readily available, comprehensive human pharmacokinetic data for this compound remains limited in the public domain. This guide synthesizes the available information to facilitate a comparative understanding.
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for valacyclovir following oral administration in healthy adult volunteers. Due to the limited availability of published data for this compound, a direct quantitative comparison is not currently possible.
Table 1: Pharmacokinetic Parameters of Acyclovir after Oral Administration of Valacyclovir in Healthy Adults
| Parameter | 1000 mg Single Dose | Reference |
| Cmax (µg/mL) | 5.65 (± 2.37) | [1] |
| Tmax (h) | 1.5 - 2 | [2] |
| AUC (hr•µg/mL) | 19.52 (± 6.04) | [1] |
| Bioavailability of Acyclovir (%) | ~54 | [3][4] |
| Half-life (h) | 2.5 - 3.3 | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Note: The pharmacokinetic parameters of acyclovir after valacyclovir administration can vary depending on the study population and analytical methods used.
This compound:
Experimental Protocols
The pharmacokinetic data for valacyclovir presented in this guide are derived from clinical trials involving healthy adult volunteers. A typical experimental protocol for such a study is as follows:
Study Design: An open-label, randomized, single-dose, crossover, or parallel-group study.
Subjects: Healthy adult male and/or female volunteers, typically screened for normal renal and hepatic function.
Drug Administration: A single oral dose of valacyclovir (e.g., 1000 mg) administered with a standardized volume of water after an overnight fast.
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
Bioanalytical Method: Plasma concentrations of the active metabolite, acyclovir, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5]
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.
Metabolic Pathways
Both this compound and valacyclovir are prodrugs, meaning they are administered in an inactive form and are converted to their active antiviral compounds within the body.
Valacyclovir Metabolism:
Valacyclovir is the L-valyl ester of acyclovir. After oral administration, it is rapidly and extensively absorbed from the gastrointestinal tract and undergoes rapid first-pass metabolism in the intestine and liver.[6][7] This conversion is mediated by the enzyme valacyclovirase (a hydrolase), which cleaves the valyl ester to yield the active drug, acyclovir, and the amino acid L-valine.[3] Acyclovir is then phosphorylated by viral thymidine kinase to its active triphosphate form, which inhibits viral DNA polymerase.
This compound Metabolism:
This compound is a prodrug of the antiviral agent omaciclovir. The stearate ester is designed to enhance lipophilicity and potentially improve oral absorption. While the exact enzymatic pathway for the conversion of this compound to omaciclovir in humans has not been detailed in the available literature, it is presumed to involve hydrolysis of the ester linkages by esterase enzymes present in the gastrointestinal tract and/or liver to release the active omaciclovir.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic activation of valacyclovir to inhibit viral DNA synthesis.
Caption: Proposed metabolic activation of this compound.
Caption: A typical experimental workflow for a clinical pharmacokinetic study.
References
- 1. VALCIVIR: Dosage, Uses, Contraindications & Prescribing Info | Ciplamed [ciplamed.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans | Semantic Scholar [semanticscholar.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Valomaciclovir Stearate and Famciclovir for Varicella-Zoster Virus (VZV) Infections: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of valomaciclovir stearate and famciclovir for the treatment of Varicella-Zoster Virus (VZV) infections, targeted at researchers, scientists, and drug development professionals. While direct head-to-head clinical trials comparing this compound and famciclovir are not publicly available, this document synthesizes existing data from individual clinical studies to offer a comprehensive overview of their respective mechanisms of action, pharmacokinetic profiles, and clinical efficacy.
Mechanism of Action
Both this compound and famciclovir are prodrugs that are converted to their active forms to inhibit VZV replication. Their mechanisms are centered around the targeted inhibition of viral DNA synthesis.
This compound: this compound is a nucleoside analog prodrug of omaciclovir.[1] Once administered, it is metabolized to omaciclovir, which is then phosphorylated to its active triphosphate form. This active metabolite inhibits the VZV DNA polymerase, a critical enzyme for viral replication.
Famciclovir: Famciclovir is the diacetyl 6-deoxy analog of penciclovir.[2] Following oral administration, it undergoes rapid and extensive metabolism to its active form, penciclovir.[3][4][5][6] In VZV-infected cells, viral thymidine kinase (TK) phosphorylates penciclovir to penciclovir monophosphate.[7] Cellular kinases then further phosphorylate it to the active penciclovir triphosphate.[7][8] Penciclovir triphosphate competitively inhibits viral DNA polymerase, thereby halting viral DNA synthesis.[3][5][7][8]
Pharmacokinetics
The pharmacokinetic properties of a prodrug are crucial for delivering the active antiviral agent to the site of infection effectively.
This compound: Specific pharmacokinetic data for this compound in humans is limited in the public domain. As a prodrug, it is designed to enhance the oral bioavailability of the active compound, omaciclovir.
Famciclovir: Famciclovir is well-absorbed orally and rapidly converted to penciclovir, with a bioavailability of approximately 77%.[2][6][9] Peak plasma concentrations of penciclovir are typically reached within an hour of administration.[4][9] The intracellular half-life of penciclovir triphosphate in VZV-infected cells is approximately 7 to 10 hours.[6][10] Penciclovir is primarily eliminated by the kidneys.[4][7]
| Parameter | This compound | Famciclovir |
| Active Moiety | Omaciclovir | Penciclovir |
| Bioavailability | Data not available | ~77%[2][6][9] |
| Time to Peak Plasma Concentration | Data not available | ~1 hour[4][9] |
| Intracellular Half-life (VZV) | Data not available | ~7-10 hours[6][10] |
| Elimination | Data not available | Primarily renal[4][7] |
Clinical Efficacy
The clinical efficacy of both drugs has been evaluated in separate clinical trials for the treatment of herpes zoster (shingles) in immunocompetent adults.
This compound Clinical Trial Data
A randomized, double-blind, active-controlled trial evaluated the efficacy and safety of once-daily oral this compound (also referred to as EPB-348) compared to three-times-daily valacyclovir in 373 immunocompetent adults with acute herpes zoster.[11]
| Efficacy Endpoint | This compound (2,000 mg once-daily) | This compound (3,000 mg once-daily) | Valacyclovir (1,000 mg 3-times daily) |
| Time to Complete Crusting (Day 28) | Non-inferior to valacyclovir | Non-inferior and significantly shorter time compared to valacyclovir | - |
| Time to Rash Resolution (Day 28) | Non-inferior to valacyclovir | - | - |
| Time to Cessation of New Lesion Formation | Not non-inferior to valacyclovir | Not non-inferior to valacyclovir | - |
| Time to Cessation of Pain (Day 120) | Not non-inferior to valacyclovir | Not non-inferior to valacyclovir | - |
Famciclovir Clinical Trial Data
Famciclovir has been studied in several clinical trials, demonstrating its efficacy in treating herpes zoster. One study compared different dosing regimens of famciclovir with acyclovir.[10] Another pivotal trial compared famciclovir to a placebo.[12]
| Efficacy Endpoint | Famciclovir (500 mg 3-times daily) | Placebo |
| Median Time to Full Crusting | 5 days | 7 days |
| Median Duration of Viral Shedding | 2 days | 4 days |
| Median Duration of Postherpetic Neuralgia | 61 days | 119 days |
A comparative study of valacyclovir and famciclovir for herpes zoster in 597 immunocompetent patients aged 50 and older found no statistically significant differences in the resolution of zoster-associated pain and postherpetic neuralgia between the two treatments.[13] Another smaller study with 60 patients suggested valacyclovir might offer a greater resolution of pain by day 29 compared to famciclovir.[14][15][16]
Experimental Protocols
This compound vs. Valacyclovir Trial
-
Study Design: Randomized, double-blind, active-controlled, multicenter trial.[11]
-
Patient Population: 373 immunocompetent adults with onset of herpes zoster rash within the preceding 72 hours.[11]
-
Intervention: Patients were randomized to receive one of four treatments for 7 days:[11]
-
This compound 1,000 mg once-daily
-
This compound 2,000 mg once-daily
-
This compound 3,000 mg once-daily
-
Valacyclovir 1,000 mg three-times-daily
-
-
Primary Efficacy Measure: Time to complete crusting of the zoster rash by Day 28.[11]
-
Secondary Efficacy Measures: Time to rash resolution, time to cessation of new lesion formation, and time to cessation of pain.[11]
Famciclovir vs. Placebo Trial
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[12]
-
Patient Population: 419 immunocompetent adults with uncomplicated herpes zoster, with rash onset within 72 hours.[12]
-
Intervention: Patients were assigned to one of three groups for 7 days:[12]
-
Famciclovir 500 mg three-times-daily
-
Famciclovir 750 mg three-times-daily
-
Placebo three-times-daily
-
-
Measurements: Lesions were assessed daily until full crusting, then weekly until healed. Viral cultures were taken daily while vesicles were present. Pain was assessed at each visit and then monthly for 5 months after healing.[12]
Conclusion
This compound and famciclovir are both effective prodrugs for the treatment of VZV infections, acting through the inhibition of viral DNA polymerase. Famciclovir is a well-established antiviral with proven efficacy in reducing the duration of herpes zoster and postherpetic neuralgia compared to placebo. This compound has shown non-inferiority to valacyclovir in terms of rash healing in a once-daily dosing regimen, which could offer an advantage in patient compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 6. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Famvir (Famciclovir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. researchgate.net [researchgate.net]
- 10. Once, twice, or three times daily famciclovir compared with aciclovir for the oral treatment of herpes zoster in immunocompetent adults: a randomized, multicenter, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valomaciclovir versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Famciclovir for the treatment of acute herpes zoster: effects on acute disease and postherpetic neuralgia. A randomized, double-blind, placebo-controlled trial. Collaborative Famciclovir Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral therapy for herpes zoster: randomized, controlled clinical trial of valacyclovir and famciclovir therapy in immunocompetent patients 50 years and older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of valacyclovir and famciclovir in herpes zoster: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of valacyclovir and famciclovir in herpes zoster: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Valomaciclovir Stearate Demonstrates Antiviral Activity and Clinical Benefit in Infectious Mononucleosis Compared to Placebo
For Immediate Release
[City, State] – [Date] – A phase 1/2 clinical trial (NCT00575185) investigating the efficacy and safety of valomaciclovir stearate in patients with infectious mononucleosis (IM) caused by the Epstein-Barr virus (EBV) has shown promising results. The study, a randomized, placebo-controlled, double-blind trial, indicated that this compound treatment led to a more rapid clinical improvement and a significant reduction in viral load compared to placebo.[1] While the full, peer-reviewed data from this trial are not publicly available, conference presentations and systematic reviews of the study provide key insights into its findings.
This compound, a prodrug of valomaciclovir, is an antiviral agent that acts as a DNA polymerase inhibitor, targeting the replication of herpesviruses, including EBV.[2] This comparison guide provides a detailed overview of the available clinical trial data for this compound versus placebo, its mechanism of action, and the experimental protocol of the key clinical trial.
Efficacy and Safety Findings
Data from the NCT00575185 trial, although not published in a peer-reviewed format, have been presented and reviewed. These findings suggest a clinical benefit for this compound in treating acute infectious mononucleosis.
Key Observations:
-
Clinical Improvement: Patients receiving this compound experienced a faster improvement in clinical symptoms compared to those who received a placebo.
-
Viral Load Reduction: A significant decrease in the median EBV load in the oral compartment was observed in the valomaciclovir group versus the placebo group. The proportion of individuals with at least a 2-log10 decrease in viral load was also significantly greater in the treatment group.
-
Severity of Illness: While the severity of illness improved more rapidly in the valomaciclovir group, the difference was not statistically significant.
Due to the limited availability of published data, a detailed quantitative comparison of adverse events is not possible.
Clinical Trial Protocol (NCT00575185)
This section outlines the methodology of the key randomized, placebo-controlled, double-blind, single-center, proof-of-concept study.
Objective: To evaluate the clinical and antiviral activity of valomaciclovir in subjects with infectious mononucleosis due to primary EBV infection.[3]
Study Design:
-
Participants: 21 otherwise healthy subjects aged 15 years or older with laboratory-confirmed primary infectious mononucleosis within 14 days of initial symptoms.[1][3] 11 patients were randomized to the valomaciclovir group and 10 to the placebo group.
-
Intervention:
-
This compound: 4 grams per day (administered as 2 grams twice daily) for 21 days.[3]
-
Placebo: Matching placebo administered for 21 days.
-
-
Assessments: Participants were evaluated twice a week for the first three weeks, followed by weekly visits for the subsequent three weeks.[3] Assessments included clinical findings, clinical laboratory tests, EBV viral loads, and EBV antibody titers at each visit.[3]
Endpoints:
-
Primary Outcome: To assess the clinical and antiviral activity of valomaciclovir.
-
Secondary Outcomes: Included evaluation of safety and tolerability.
Below is a graphical representation of the clinical trial workflow.
Mechanism of Action: DNA Polymerase Inhibition
This compound is a prodrug that is converted in the body to its active form, which then interferes with the replication of the Epstein-Barr virus. The mechanism of action is centered on the inhibition of the viral DNA polymerase.
Signaling Pathway:
-
Oral Administration & Conversion: this compound is taken orally and is subsequently metabolized to its active triphosphate form.
-
Viral DNA Polymerase Inhibition: The active form of the drug competes with the natural substrates of the viral DNA polymerase.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the drug terminates further elongation, thus halting viral replication.
The following diagram illustrates this proposed mechanism of action.
The available data from the NCT00575185 clinical trial suggest that this compound is a promising therapeutic agent for the treatment of infectious mononucleosis caused by EBV, demonstrating both clinical and antiviral efficacy compared to placebo. However, the lack of a full peer-reviewed publication limits a comprehensive quantitative analysis. Further publication of the detailed trial results is warranted to fully elucidate the therapeutic potential and safety profile of this compound in this patient population.
References
- 1. Antiviral agents for infectious mononucleosis (glandular fever) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter collaborative trial of intravenous acyclovir for treatment of mucocutaneous herpes simplex virus infection in the immunocompromised host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A virologic pilot study of valacyclovir in infectious mononucleosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Valomaciclovir Stearate: A Guide for Laboratory Professionals
Valomaciclovir stearate requires careful handling and disposal due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound in a laboratory setting, adhering to safety and environmental regulations.
Key Hazard and Disposal Information
A summary of the critical safety and disposal information for this compound is provided in the table below. This information is derived from the substance's Safety Data Sheet (SDS).
| Hazard Classification | Precautionary Statements (Disposal) |
| Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1] | P273: Avoid release to the environment.[1] |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1] | P391: Collect spillage.[1] |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1] | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Detailed Disposal Protocol for this compound
While a specific experimental protocol for the disposal of this compound is not publicly available, the following step-by-step procedure is based on its known hazards, regulatory guidelines for pharmaceutical waste, and best laboratory practices.
Waste Identification and Segregation
-
Waste Classification: Due to its high aquatic toxicity, this compound waste should be treated as hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious clothing (lab coat)
-
A suitable respirator if there is a risk of aerosol formation[1]
Waste Collection and Storage
-
Containers: Use a designated, leak-proof, and sealable container for collecting this compound waste. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., harmful, environmentally hazardous).
-
Storage: Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Ensure it is stored separately from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[1]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Containment: Prevent further leakage or spillage. Do not allow the substance to enter drains or water courses.[1]
-
Cleanup: For liquid spills, absorb with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders). For solid spills, carefully collect the material to avoid dust formation.
-
Decontamination: Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials (absorbents, cleaning materials, and contaminated PPE) in the designated hazardous waste container.
Final Disposal
-
Do Not Sewer: Under no circumstances should this compound or its containers be disposed of down the drain. This is to prevent its release into the aquatic environment where it is highly toxic.
-
Approved Waste Disposal Facility: The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] This typically involves incineration at a licensed facility.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department to arrange for collection.
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Valomaciclovir Stearate
Valomaciclovir Stearate is a potent antiviral compound that requires careful handling to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2][3] This document provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] It is crucial to avoid inhalation, as well as contact with skin and eyes.[4] The following table summarizes the key safety information.
| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[4][5] | P264: Wash skin thoroughly after handling.[4][5] |
| Acute aquatic toxicity (Category 1) | GHS09 (Environment) | H400: Very toxic to aquatic life. | P270: Do not eat, drink or smoke when using this product.[4][5] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[4] | P273: Avoid release to the environment.[4] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[4][5] | |||
| P330: Rinse mouth.[4][5] | |||
| P391: Collect spillage.[4] | |||
| P501: Dispose of contents/ container to an approved waste disposal plant.[4][5] |
Occupational Exposure Limits: There are no established occupational exposure limit values for this compound.[4] Therefore, it is imperative to handle this compound with a high degree of caution, utilizing engineering controls and personal protective equipment to minimize any potential exposure.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound to act as a barrier against potential contamination.[6]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields.[4] |
| Hand Protection | Protective gloves (e.g., nitrile).[4] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or disposable gown.[4] |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form or if there is a risk of aerosol formation.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from receipt to disposal.
References
- 1. This compound|CAS 195156-77-5 |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|195156-77-5|MSDS [dcchemicals.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. Personal Protective Equipment for Infection Control | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
